2,3-Dimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871229 | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-61-7, 22160-11-8 | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Dimethylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S)-2,3-dimethylbutanoic acid biological activity
An In-depth Technical Guide on (2S)-2,3-dimethylbutanoic acid
Introduction
(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with the chemical formula C6H12O2, is a branched-chain fatty acid that has garnered interest primarily as a versatile building block in asymmetric synthesis.[1][2] Its specific stereochemistry is crucial for the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][3] While its direct biological activity is not extensively documented, its structural class as a short-chain fatty acid (SCFA) suggests potential, yet unproven, physiological roles.[4][5] This technical guide provides a comprehensive overview of the known applications, synthesis, and physicochemical properties of (2S)-2,3-dimethylbutanoic acid, and explores its potential biological activities based on related compounds.
Physicochemical Properties
(2S)-2,3-dimethylbutanoic acid is typically a colorless liquid.[2] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [2][6] |
| Molecular Weight | 116.16 g/mol | [2][6] |
| IUPAC Name | (2S)-2,3-dimethylbutanoic acid | [6] |
| CAS Number | 15071-34-8 | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Approximately 190 °C | [1][2] |
| Melting Point | Approximately 10 °C | [1][2] |
| Solubility | Soluble in water, ethanol, and ether | [1][2] |
Role in Synthesis
The primary application of (2S)-2,3-dimethylbutanoic acid is as a chiral building block for the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is instrumental in controlling the stereoisomeric outcomes of subsequent reactions.[1]
A notable application is in the synthesis of antiviral drugs.[1] For instance, it is a precursor to a key side chain in the synthesis of Boceprevir, a protease inhibitor used for the treatment of Hepatitis C.[1] The chirality of such molecules is often critical for their efficacy, as biological targets like viral enzymes are stereospecific.[1]
Experimental Protocols: Synthesis
The enantioselective synthesis of (2S)-2,3-dimethylbutanoic acid is crucial for its application in pharmaceuticals. Common methods include the use of chiral auxiliaries and cyanohydrin synthesis.
Asymmetric Synthesis via Evans Chiral Auxiliary
This method utilizes an Evans oxazolidinone as a chiral auxiliary to direct a diastereoselective alkylation.[3]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in THF, add n-butyllithium at -78°C.
-
Add propionyl chloride and stir the reaction mixture at -78°C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the resulting N-propionyl oxazolidinone by chromatography.[7]
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone in THF and cool to -78°C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide, to form the enolate.
-
Add methyl iodide and allow the reaction to proceed at a low temperature.
-
Quench the reaction and extract the product.
-
Purify by chromatography to separate the diastereomers.[7]
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide at 0°C.
-
Stir the reaction until completion, then quench with a sodium sulfite solution.
-
Extract the chiral auxiliary and acidify the aqueous layer to recover the (2S)-2,3-dimethylbutanoic acid.[7]
Workflow for the synthesis of (2S)-2,3-dimethylbutanoic acid.
Cyanohydrin Synthesis Pathway
This method starts with 3-hydroxy-3-methyl-2-butanone and proceeds through a cyanohydrin intermediate.[2][8]
Step 1: Cyanohydrin Formation
-
React 3-hydroxy-3-methyl-2-butanone with a cyanide source (e.g., HCN or NaCN/acid).
-
This reaction forms the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.[2]
Step 2: Hydrolysis
-
Hydrolyze the nitrile group of the cyanohydrin intermediate under acidic or basic conditions.
-
This converts the nitrile to a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2][8]
Further steps, not detailed in the provided search results, would be necessary to remove the hydroxyl groups to obtain the final product.[2]
General workflow for cyanohydrin synthesis.
Potential Biological Activity
A comprehensive review of scientific literature indicates a notable absence of specific biological activity data for (2S)-2,3-dimethylbutanoic acid.[4] Research has yet to detail its direct interactions with biological systems, such as cellular signaling pathways, receptor interactions, or enzymatic inhibition.[4] However, as a branched-chain short-chain fatty acid (SCFA), its potential biological roles can be contextualized by examining the activities of this broader class of molecules.[4]
SCFAs are well-established signaling molecules and energy sources, primarily produced by gut microbiota through the fermentation of dietary fiber.[4] Their biological effects are widespread, including the modulation of inflammatory responses, immune system regulation, and metabolic control.[4] The primary mechanisms through which SCFAs exert their effects are:
-
Activation of G protein-coupled receptors (GPCRs): Specifically, GPR41, GPR43, and GPR109A are activated by various SCFAs, leading to downstream signaling cascades that influence host physiology.[4]
-
Inhibition of histone deacetylases (HDACs): By inhibiting HDACs, SCFAs can alter gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis.[4]
It is plausible that (2S)-2,3-dimethylbutanoic acid could exhibit similar activities, though this requires experimental validation.[4] The chirality of the molecule is also a critical factor, as enzymes and receptors are chiral and often exhibit stereoselectivity.[4] Therefore, the biological effects of (2S)-2,3-dimethylbutanoic acid are likely to differ from its (2R)-enantiomer.[4]
Potential signaling pathways for SCFAs.
Conclusion
(2S)-2,3-dimethylbutanoic acid is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals. While there is a significant gap in the understanding of its specific biological activities, its classification as a branched-chain short-chain fatty acid suggests potential roles in modulating physiological processes similar to other SCFAs. Future research is needed to elucidate the direct interactions of (2S)-2,3-dimethylbutanoic acid with biological systems to uncover any intrinsic therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
(2R)-2,3-Dimethylbutanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, is a molecule of significant interest in organic synthesis and drug development.[1][2] While its primary role to date has been as a versatile chiral building block for the stereoselective synthesis of complex molecules, its structural similarity to other biologically active short-chain fatty acids suggests potential, yet largely unexplored, physiological roles.[3][4] This technical guide provides a comprehensive overview of the current understanding of (2R)-2,3-dimethylbutanoic acid, with a focus on its synthetic methodologies, analytical characterization, and hypothetical positioning within metabolic and signaling pathways. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this compound.
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with the molecular formula C₆H₁₂O₂.[5][6] Its structure, featuring two methyl groups at the second and third carbon positions, results in a stereocenter at the α-carbon.[7] This chirality is a critical feature, as biological systems, including enzymes and receptors, often exhibit stereoselectivity, interacting differently with each enantiomer of a compound.[8] While its enantiomer, (2S)-2,3-dimethylbutanoic acid, also serves as a chiral building block, the specific biological implications of each stereoisomer are not well understood.[8][9]
The primary application of (2R)-2,3-dimethylbutanoic acid has been in asymmetric synthesis, where it is used to introduce chirality and control the stereochemical outcome of reactions.[2][4] This is of particular importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.[2] Despite its utility in synthesis, a thorough review of the scientific literature reveals a significant gap in the knowledge of its direct involvement in metabolic pathways.
Potential Metabolic and Signaling Relevance
While (2R)-2,3-dimethylbutanoic acid is not a direct intermediate in the main catabolic pathway of the branched-chain amino acid isoleucine, it is structurally related to its metabolites.[7] The presence of such branched-chain fatty acids can sometimes be indicative of metabolic dysregulation.[7] The broader class of branched-chain fatty acids, many of which originate from the gut microbiome, are known to modulate metabolic and inflammatory pathways.[3]
Hypothesized Signaling Pathways
Based on the known biological activities of other short-chain fatty acids (SCFAs), two potential signaling pathways for (2R)-2,3-dimethylbutanoic acid can be hypothesized. It is crucial to note that these are areas for future investigation and have not been experimentally validated for this specific molecule.
-
G-Protein Coupled Receptor (GPCR) Agonism: SCFAs are known to activate GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41), which play roles in regulating metabolism and immune responses.[3] Investigating the potential for (2R)-2,3-dimethylbutanoic acid to act as an agonist for these or other GPCRs is a logical avenue for research.[3]
-
Histone Deacetylase (HDAC) Inhibition: Some SCFAs, like butyrate, are known HDAC inhibitors that can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects.[3] While structure-activity relationship studies suggest that branching in SCFAs may decrease HDAC inhibitory activity, the potential of (2R)-2,3-dimethylbutanoic acid as an HDAC inhibitor warrants investigation.[3][8]
Caption: Hypothesized signaling pathways for (2R)-2,3-dimethylbutanoic acid.
Synthesis and Manufacturing
The enantioselective synthesis of (2R)-2,3-dimethylbutanoic acid is crucial for its application in research and development. Several methodologies have been established, with diastereoselective alkylation and enzymatic resolution being prominent approaches.[10]
Diastereoselective Alkylation using a Chiral Auxiliary
A robust method involves the use of a chiral auxiliary, such as a pseudoephedrine amide, to direct the stereoselective alkylation of a precursor.[10] This multi-step process leverages the steric hindrance of the chiral auxiliary to control the formation of the desired stereocenter.[10]
Caption: General workflow for the synthesis of (2R)-2,3-dimethylbutanoic acid.
Quantitative Data for Synthesis
The following table summarizes representative quantitative data for the synthesis of (2R)-2,3-dimethylbutanoic acid and its derivatives.
| Reaction Stage | Reagents and Conditions | Product | Diastereomeric Ratio/Enantiomeric Excess | Yield |
| Alkylation | Pseudoephedrine amide, LDA, THF, -78°C; CH₃I | (1R,2R)-Pseudoephedrine-(2R,3S)-2,3-dimethylbutanamide | >95:5 | Good to High |
| Amide Coupling | (2R)-2,3-dimethylbutanoic acid, Benzylamine, HATU, DIPEA, DMF | N-Benzyl-2,3-dimethylbutanamide | >98% | High |
| Esterification | (2R)-2,3-dimethylbutanoic acid, tert-butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl 2,3-dimethylbutanoate | >98% | High |
Data compiled from various sources.[4][10] Yields and stereoselectivity are dependent on specific reaction conditions.
Experimental Protocols
Protocol for Diastereoselective Alkylation
This protocol is a generalized procedure and may require optimization.
1. Amide Formation:
-
(S)-2-Methylbutanoic acid is converted to its acid chloride using thionyl chloride.[10]
-
The resulting acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding pseudoephedrine amide.[10]
2. Enolate Formation and Alkylation:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[11]
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) and stir for 30 minutes to form the lithium enolate.[11]
-
Add 2-iodopropane (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.[11]
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.[11]
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[11]
3. Auxiliary Cleavage:
-
The alkylated amide is refluxed in aqueous sulfuric acid to cleave the chiral auxiliary.[10]
-
After cleavage, the solution is made basic with NaOH, and the chiral auxiliary is extracted with an organic solvent.[11]
-
The aqueous layer is then acidified, and the target (2R)-2,3-dimethylbutanoic acid is extracted with an organic solvent.[11]
Analytical Characterization
Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of (2R)-2,3-dimethylbutanoic acid.
Caption: High-level analytical workflow for characterization.
Protocol for Chiral HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%).[12]
-
Column: A chiral stationary phase column, such as a Chiralcel® OD-H, is used.[12]
-
Sample Preparation: Prepare a 1 mg/mL solution of the (2R)-2,3-dimethylbutanoic acid sample in the mobile phase.[12]
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the sample and integrate the peak areas to calculate the enantiomeric excess.[12]
Conclusion and Future Directions
(2R)-2,3-dimethylbutanoic acid is a well-established chiral building block with significant utility in asymmetric synthesis.[4] However, its role within biological systems remains largely uncharacterized. The structural similarity to other biologically active branched-chain and short-chain fatty acids provides a strong rationale for investigating its potential metabolic and signaling functions.[3]
Future research should focus on:
-
Screening (2R)-2,3-dimethylbutanoic acid for activity at known SCFA receptors, such as FFAR2 and FFAR3.[3]
-
Assessing its potential as an HDAC inhibitor.[3]
-
Conducting metabolomic studies to determine its metabolic fate in various cell types and in vivo.[8]
-
Performing comparative studies with its (2S)-enantiomer to elucidate the role of stereochemistry in any observed biological activity.[8]
A deeper understanding of the biological role of (2R)-2,3-dimethylbutanoic acid could unveil new therapeutic opportunities and provide further insights into the metabolic impact of branched-chain fatty acids.
References
- 1. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Chiral Recognition Studies with 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that has become a valuable building block in asymmetric synthesis, drug development, and materials science.[1][2] Its unique stereochemistry, featuring methyl groups at both the α and β positions, creates significant steric hindrance that influences its reactivity and interactions.[3] The ability to distinguish between the enantiomers of chiral compounds, known as chiral recognition, is critical in the pharmaceutical industry, where the therapeutic activity and toxicity of a drug are often linked to a single enantiomer.[2] This guide provides an in-depth overview of the methodologies, quantitative data, and experimental protocols for leveraging 2,3-dimethylbutanoic acid in chiral recognition studies.
The applications of this compound in this field are multifaceted. It can be used as a chiral building block to control the stereochemistry of reactions, as a derivatizing agent to enable the analysis of other chiral molecules, and as a component in the development of novel chiral stationary phases for chromatography.[1][4]
Core Mechanisms of Chiral Recognition
The chiral center of this compound allows it to interact differently with other chiral molecules. This differential interaction is the basis for chiral recognition and can be exploited in several analytical techniques.
-
Chiral Derivatizing Agent: The carboxylic acid group of this compound can react with chiral alcohols or amines to form diastereomeric esters or amides.[1] Unlike enantiomers, diastereomers have different physical properties and can be distinguished by standard analytical techniques like NMR spectroscopy and achiral chromatography.[1] The bulky 2,3-dimethylbutyl group often creates significant differences in the chemical environments of the resulting diastereomers, leading to well-resolved signals.[1]
-
Chiral Selector for Chromatography: When covalently bonded to a solid support like silica gel, this compound can create a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC).[1] Enantioselective separation on such a CSP occurs due to transient diastereomeric interactions between the analyte enantiomers and the chiral selector. These interactions are a combination of hydrogen bonding, dipole-dipole forces, and steric hindrance.[1]
-
Component of Chiral Sensors: The principles of chiral recognition can be extended to develop enantioselective sensors. By incorporating the this compound motif into a sensor platform, it's possible to generate a measurable signal, such as a change in fluorescence or an electrochemical response, that differs upon interaction with each enantiomer of a target molecule.[1]
Analytical Workflows and Methodologies
A robust analytical workflow is essential for the characterization and chiral purity assessment of this compound and its derivatives. The general process involves an initial purity assessment, followed by a definitive chiral separation to determine the enantiomeric excess (e.e.).[5]
Caption: High-level workflow for analytical characterization.
Direct Chiral HPLC Separation
Direct separation using a chiral stationary phase is a common method for analyzing the enantiomers of this compound. Polysaccharide-based CSPs are frequently employed for this purpose.[6]
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol: Direct Chiral HPLC [5][7]
-
Mobile Phase Preparation: Prepare a mobile phase, typically consisting of n-Hexane and Isopropanol (IPA) with an acidic modifier like Trifluoroacetic Acid (TFA). A common composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA. Filter the mobile phase through a 0.45 µm filter and degas it.[5][8]
-
Standard and Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase to serve as a standard. Prepare the sample solution at the same concentration.[5]
-
HPLC System and Conditions:
-
Column: Use a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak AD-H).[5][7]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]
-
Injection: Inject a racemic standard (e.g., 10 µL) to determine the retention times for the (R) and (S) enantiomers. Then, inject the sample solution.[7]
-
Detection: Monitor the eluent at a suitable wavelength, such as 210 nm.[7]
-
-
Data Analysis: Identify the peaks corresponding to the (2R) and (2S) enantiomers. Integrate the peak areas to calculate the enantiomeric excess (% e.e.).[5]
Indirect Chiral Analysis via Derivatization
This approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral column by either GC or HPLC.[6][9] This method is often necessary for GC analysis to ensure volatility and can be beneficial for HPLC to improve UV detection.[10]
Caption: Workflow for indirect chiral analysis with derivatization.
Experimental Protocol: Diastereomeric Esterification and GC Analysis [9]
-
Acid Chloride Formation: In a reaction vial, dissolve ~10 mg of the this compound sample in 1 mL of anhydrous toluene. Add 1.2 equivalents of oxalyl chloride and one drop of anhydrous DMF. Stir at room temperature for 1 hour until gas evolution stops.
-
Esterification: In a separate vial, dissolve 1.5 equivalents of a chiral alcohol (e.g., (S)-(-)-2-octanol) and 1.5 equivalents of pyridine in 1 mL of anhydrous toluene. Slowly add the acid chloride solution to the alcohol solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with 1M HCl. Extract the organic layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and reconstitute the residue in hexane for GC analysis.
-
GC System and Conditions:
-
Column: Use a standard non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).[7]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Detector: FID or MS.
-
-
Data Analysis: The two diastereomeric esters will be separated. Calculate the % e.e. using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.[9]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and expected results for the chiral analysis of this compound. These values are representative and may require optimization for specific instruments and samples.[6]
Table 1: Representative Conditions for Direct Chiral HPLC Analysis [7]
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Table 2: Representative Conditions for Indirect Chiral GC Analysis (Post-Derivatization) [7][9]
| Parameter | Value |
| Derivatizing Agent | (S)-(-)-2-octanol |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 80°C (2 min), then 10°C/min to 200°C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Detector | FID or MS (EI, 70 eV) |
Advanced Techniques for Enantiomeric Enrichment
For preparative-scale separations or to improve the enantiomeric purity of a sample, several techniques can be employed.
Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 2,3-dimethylbutanoic acid, which are isomers of hexanoic acid (C₆H₁₂O₂). This document details their physicochemical properties, experimental protocols for their synthesis and characterization, and explores their relevance in biological signaling pathways, particularly for professionals in drug development.
Introduction to the Structural Isomers of Hexanoic Acid
Hexanoic acid and its structural isomers are saturated fatty acids that play various roles in biological systems and serve as important intermediates in chemical synthesis. Branched-chain fatty acids (BCFAs), a subgroup of these isomers, are increasingly recognized for their biological activities, including their role in metabolic regulation. Understanding the distinct properties of each isomer is crucial for their application in research and drug development.
The eight structural isomers of carboxylic acids with the molecular formula C₆H₁₂O₂ are:
-
Hexanoic acid
-
2-Methylpentanoic acid
-
3-Methylpentanoic acid
-
4-Methylpentanoic acid
-
2,2-Dimethylbutanoic acid
-
This compound
-
3,3-Dimethylbutanoic acid
-
2-Ethylbutanoic acid
A classification of these isomers based on their carbon backbone is presented below.
Physicochemical Properties
The structural variations among the isomers of hexanoic acid lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in Table 1 for comparative analysis.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Hexanoic acid | 116.16 | 205.8 | -3.4 | 0.929 | 1.416 |
| 2-Methylpentanoic acid | 116.16 | 196-197 | - | 0.931 | 1.414 |
| 3-Methylpentanoic acid | 116.16 | 196-198 | -41 | 0.930 | 1.416 |
| 4-Methylpentanoic acid | 116.16 | 199-201 | -35 | 0.923 | 1.414 |
| 2,2-Dimethylbutanoic acid | 116.16 | 187.3 | -14 | 0.928 | 1.4154 |
| This compound | 116.16 | 190 | -2 | 0.928 | 1.423 |
| 3,3-Dimethylbutanoic acid | 116.16 | 185-190 | -11 | 0.912 | 1.411 |
| 2-Ethylbutanoic acid | 116.16 | 194 | -15 | 0.920 | 1.413 |
Experimental Protocols
Synthesis of Branched-Chain Hexanoic Acid Isomers via Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for the preparation of substituted carboxylic acids. A general protocol is provided below, which can be adapted for the synthesis of various isomers by selecting the appropriate alkyl halide(s).
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Primary alkyl halide (e.g., 2-bromopropane, 1-bromobutane)
-
5 M NaOH solution
-
6 M H₂SO₄ solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard reflux and distillation glassware
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. After the addition is complete, add the desired alkyl halide dropwise and reflux the mixture for 2-3 hours. For disubstituted isomers, a second alkylation step can be performed by adding another equivalent of sodium ethoxide followed by the second alkyl halide.
-
Saponification: After cooling, add 5 M NaOH solution to the reaction mixture and reflux for 2-3 hours to hydrolyze the ester groups.
-
Decarboxylation: Cool the mixture and acidify with 6 M H₂SO₄. Heat the mixture to induce decarboxylation, which will be evident by the evolution of CO₂. Continue heating until gas evolution ceases.
-
Workup and Purification: Cool the reaction mixture and extract the carboxylic acid product with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.
Characterization of Structural Isomers
A combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for the separation and unambiguous identification of hexanoic acid isomers.
Sample Preparation (Fatty Acid Methyl Esters - FAMEs):
-
To the extracted lipid sample, add a solution of 2% H₂SO₄ in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex thoroughly.
-
Centrifuge to separate the phases and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for the separation of FAME isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature of around 240°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode.
-
Identification: Isomers are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
Sample Preparation:
-
Dissolve the fatty acid isomer in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key signals include the carboxylic acid proton (~10-12 ppm), protons alpha to the carbonyl group (~2.2-2.5 ppm), and the various methyl and methylene protons in the alkyl chain.
-
¹³C NMR: A proton-decoupled experiment provides a spectrum with a single peak for each unique carbon atom. The carbonyl carbon is typically observed around 170-180 ppm.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the specific branching pattern of the isomer.
Biological Significance and Signaling Pathways for Drug Development
Branched-chain fatty acids (BCFAs) are not just metabolic intermediates but also signaling molecules that can modulate the activity of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a key regulator of lipid metabolism, and its activation can have therapeutic implications for metabolic disorders.[1]
BCFAs can act as endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.
Key PPARα target genes include:
-
Acyl-CoA Oxidase 1 (ACOX1): The rate-limiting enzyme in peroxisomal fatty acid β-oxidation.
-
Carnitine Palmitoyltransferase 1A (CPT1A): Essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Cytochrome P450 4A1 (CYP4A1): Involved in fatty acid ω-oxidation.
The activation of these genes by BCFAs can lead to a reduction in cellular lipid accumulation and modulate inflammatory responses, making the PPARα signaling pathway an attractive target for the development of drugs for metabolic syndrome, non-alcoholic fatty liver disease, and other related conditions.
References
The Unexplored Signaling Potential of (2S)-2,3-dimethylbutanoic Acid: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document serves as an in-depth technical guide on the potential function of (2S)-2,3-dimethylbutanoic acid in cell signaling. Given the current scarcity of direct research on this specific molecule's signaling roles, this guide provides a framework for investigation based on the known activities of structurally related compounds, namely short-chain fatty acids (SCFAs) and branched-chain fatty acids.
Introduction: A Molecule of Untapped Potential
(2S)-2,3-dimethylbutanoic acid is a chiral short-chain fatty acid whose primary documented application is as a building block in the stereoselective synthesis of more complex molecules, including pharmaceuticals.[1][2] However, its structural similarity to known bioactive metabolites suggests a potential, yet unexplored, role in cellular signaling.[1] Metabolites are increasingly recognized not just as passive substrates for biological processes, but as key regulators of cell phenotype and behavior.[3] This guide synthesizes the current understanding of related signaling molecules to propose potential mechanisms of action and experimental approaches to elucidate the function of (2S)-2,3-dimethylbutanoic acid.
The chirality of this molecule, denoted by the "(2S)-" prefix, is a critical aspect, as biological systems like enzymes and receptors are chiral and often exhibit stereoselectivity.[1] This implies that the biological effects of (2S)-2,3-dimethylbutanoic acid are likely distinct from its (2R)-enantiomer.[1]
Potential Mechanisms of Action in Cell Signaling
The biological activities of short-chain fatty acids are well-established, providing a foundation for hypothesizing the signaling functions of (2S)-2,3-dimethylbutanoic acid. The primary mechanisms through which SCFAs exert their effects are via activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[4]
G-Protein Coupled Receptor (GPCR) Activation
Several GPCRs, including Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), are activated by SCFAs.[4] These receptors are integral to regulating metabolic and immune responses.[4] It is plausible that (2S)-2,3-dimethylbutanoic acid could act as a ligand for these or other, yet unidentified, GPCRs.
The activation of these GPCRs initiates downstream signaling cascades that can influence a variety of cellular processes. For instance, FFAR2 activation has been linked to the modulation of inflammatory responses in immune cells.
Hypothetical Signaling Pathway: GPCR Activation
Caption: Hypothetical GPCR signaling cascade for (2S)-2,3-dimethylbutanoic acid.
Histone Deacetylase (HDAC) Inhibition
Certain SCFAs, such as butyrate, are known inhibitors of histone deacetylases (HDACs).[4] By inhibiting HDACs, these molecules can alter gene expression, leading to anti-inflammatory and anti-proliferative effects.[4] The structural characteristics of (2S)-2,3-dimethylbutanoic acid suggest that it could also possess HDAC inhibitory activity.
HDAC inhibition leads to the hyperacetylation of histones, which results in a more open chromatin structure, thereby facilitating gene transcription. This mechanism is a key area of investigation for cancer therapeutics.
Hypothetical Mechanism: HDAC Inhibition
References
Unraveling the Biological Significance of (2R)-2,3-dimethylbutanoic acid: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 23, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel molecular entities with therapeutic potential is paramount. This technical guide provides a comprehensive overview of the current understanding and future research directions for the chiral short-chain fatty acid, (2R)-2,3-dimethylbutanoic acid. While direct biological data on this specific enantiomer remains limited, its structural similarity to other biologically active short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) provides a strong foundation for hypothesizing its potential roles in cellular signaling and epigenetic regulation.
This document is intended for researchers, scientists, and drug development professionals, offering a curated synthesis of existing knowledge on related compounds, detailed experimental protocols for investigation, and a forward-looking perspective on the potential of (2R)-2,3-dimethylbutanoic acid.
Introduction: The Untapped Potential of a Chiral Fatty Acid
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid whose biological significance is largely unexplored. Its primary application to date has been as a chiral building block in asymmetric synthesis. However, the well-documented biological activities of structurally related SCFAs and BCFAs suggest that this molecule may possess significant, undiscovered physiological roles. These related fatty acids are known to act as signaling molecules and epigenetic modulators, influencing a wide array of biological processes from metabolism and inflammation to cell proliferation and differentiation. This guide will explore the two primary hypothesized mechanisms of action for (2R)-2,3-dimethylbutanoic acid: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
Hypothesized Mechanisms of Action
G-Protein Coupled Receptor (GPCR) Activation
Short-chain fatty acids are well-established ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41). These receptors are expressed in various tissues, including immune cells, adipocytes, and gut epithelial cells, and play crucial roles in metabolic and inflammatory signaling.
Activation of FFAR2 by SCFAs can lead to the coupling of different G-proteins, primarily Gαq/11 and Gαi/o. Gαq/11 activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream signaling cascades such as the MAP kinase pathway. Conversely, Gαi/o coupling inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. FFAR3 activation primarily couples to the Gαi/o pathway, leading to the inhibition of cAMP production.
Given its structure, it is plausible that (2R)-2,3-dimethylbutanoic acid could act as a selective agonist or antagonist at these receptors, thereby modulating cellular responses in a stereospecific manner.
Hypothetical Signaling Pathway of (2R)-2,3-dimethylbutanoic acid via FFAR2
Caption: Hypothetical FFAR2 signaling cascade activated by (2R)-2,3-dimethylbutanoic acid.
Histone Deacetylase (HDAC) Inhibition
Certain SCFAs, notably butyrate, are known inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, SCFAs can induce histone hyperacetylation, leading to a more open chromatin structure and the altered expression of genes involved in processes such as cell cycle arrest, apoptosis, and inflammation. The structural features of (2R)-2,3-dimethylbutanoic acid warrant investigation into its potential as an HDAC inhibitor.
Quantitative Data for Structurally Related Fatty Acids
To provide a framework for understanding the potential potency of (2R)-2,3-dimethylbutanoic acid, the following tables summarize the known activities of various SCFAs and BCFAs on FFARs and HDACs.
Table 1: Agonist Potencies of Short-Chain Fatty Acids at FFAR2 and FFAR3
| Compound | Receptor | Assay Type | EC50 (µM) | Reference |
| Acetate | FFAR2 | Calcium Mobilization | 250-500 | |
| Propionate | FFAR2 | Calcium Mobilization | 250-500 | |
| Butyrate | FFAR2 | Calcium Mobilization | >1000 | [1] |
| Acetate | FFAR3 | cAMP Inhibition | >10000 | [1] |
| Propionate | FFAR3 | cAMP Inhibition | ~30 | [1] |
| Butyrate | FFAR3 | cAMP Inhibition | ~20 | [1] |
| Valerate | FFAR3 | cAMP Inhibition | ~50 | [1] |
Table 2: Inhibitory Activities of Short-Chain Fatty Acids against HDACs
| Compound | Target | Assay Type | IC50 (mM) | Reference |
| Butyrate | Total HDAC (HT-29 nuclear extract) | Fluorometric | 0.09 | [2] |
| Propionate | Total HDAC (HT-29 nuclear extract) | Fluorometric | >1 | [2] |
| Phenylbutyrate | Total HDAC (DS19 nuclear extract) | Fluorometric | 0.62 | [3] |
| Valproic Acid | HDAC1 | Fluorometric | ~0.4-0.8 | [4] |
Experimental Protocols for Biological Investigation
To facilitate the investigation of the biological effects of (2R)-2,3-dimethylbutanoic acid, detailed protocols for key in vitro assays are provided below.
GPCR Activation Assays
This assay measures the ability of a compound to stimulate Gαq/11-coupled receptors, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing FFAR2
-
Fluo-4 AM calcium indicator
-
Probenecid
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS/HEPES)
-
96-well black, clear-bottom microplates
-
(2R)-2,3-dimethylbutanoic acid and other test compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-FFAR2 cells into 96-well plates at a density of 50,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HHBS/HEPES containing 2-5 µM Fluo-4 AM and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid and control compounds in HHBS/HEPES at 5x the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.
-
Record a baseline fluorescence for 15-30 seconds.
-
Automatically inject 25 µL of the 5x compound solution into each well.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot ΔRFU against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay measures the ability of a compound to activate Gαi/o-coupled receptors, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing FFAR3
-
TR-FRET cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
Cell culture medium and assay buffer
-
384-well white, low-volume microplates
-
(2R)-2,3-dimethylbutanoic acid and other test compounds
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Harvest CHO-K1-FFAR3 cells and resuspend them in assay buffer containing 0.5 mM IBMX to a density of 1,000-4,000 cells per 5 µL.
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid in assay buffer.
-
Prepare a forskolin solution in assay buffer at a concentration that will elicit an EC80 response.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the test compound or vehicle.
-
Add 2.5 µL of the forskolin solution.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate conjugate (as per the kit instructions).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
TR-FRET Measurement: Read the plate on a TR-FRET compatible reader with excitation at 320-340 nm and emission at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing trypsin)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplates
-
(2R)-2,3-dimethylbutanoic acid and other test compounds
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of (2R)-2,3-dimethylbutanoic acid and TSA in HDAC assay buffer.
-
Dilute the HDAC enzyme and the fluorogenic substrate in HDAC assay buffer to the desired concentrations.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of HDAC assay buffer, 5 µL of the test compound or vehicle, and 20 µL of the diluted HDAC enzyme.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing trypsin and TSA to stop further HDAC activity).
-
Incubate at room temperature for 15-20 minutes.
-
-
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Proposed Experimental Workflow for Investigating the Biological Activity of (2R)-2,3-dimethylbutanoic acid
Caption: A proposed workflow for the comprehensive biological characterization of (2R)-2,3-dimethylbutanoic acid.
Conclusion and Future Directions
While the biological effects of (2R)-2,3-dimethylbutanoic acid are yet to be directly elucidated, the information presented in this guide provides a robust framework for its investigation. The structural similarities to known bioactive SCFAs and BCFAs strongly suggest its potential as a modulator of GPCR signaling and HDAC activity. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate these hypotheses.
Future research should focus on a comprehensive screening of (2R)-2,3-dimethylbutanoic acid against a panel of relevant GPCRs and HDAC isoforms to determine its potency and selectivity. Subsequent studies should then delve into its effects in cellular and in vivo models of metabolic and inflammatory diseases. The chirality of this molecule is of particular interest, and comparative studies with its (2S)-enantiomer will be crucial to understanding the stereospecificity of its biological interactions. The elucidation of the biological activities of (2R)-2,3-dimethylbutanoic acid could unveil a novel class of therapeutic agents with the potential to address a range of unmet medical needs.
References
- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. researchgate.net [researchgate.net]
2,3-dimethylbutanoic acid as a branched-chain short-chain fatty acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethylbutanoic acid, a chiral branched-chain short-chain fatty acid (BCFA). While specific biological activity data for this molecule is currently limited in scientific literature, this document contextualizes its potential roles by examining the broader class of short-chain fatty acids (SCFAs) and related BCFAs. This guide covers the physicochemical properties, metabolic origins, potential signaling pathways, and detailed experimental protocols for the analysis of this compound. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Introduction
This compound, also known as α,β-dimethylbutyric acid, is a six-carbon branched-chain fatty acid with the molecular formula C₆H₁₂O₂.[1] Its structure includes two methyl groups at the second and third carbon positions, with the alpha-carbon (C2) being a chiral center, resulting in two enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid.[1] As a BCFA, this compound is of interest due to the established roles of SCFAs and BCFAs as important signaling molecules and energy sources, primarily produced by the gut microbiota through the fermentation of dietary fiber and branched-chain amino acids.[2][3]
While extensively used as a chiral building block in organic synthesis, the direct biological activities of this compound remain largely unexplored.[2] This guide will synthesize the available information and provide a framework for future research by detailing its known properties, metabolic context, and potential biological functions based on related compounds.
Physicochemical Properties
This compound is typically a colorless liquid.[4] Its properties are summarized in the tables below. Discrepancies in reported values can be attributed to different experimental conditions and the specific enantiomer or racemic mixture being analyzed.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [4] |
| Boiling Point | Approx. 190 °C | [5] |
| 191 °C | [4] | |
| 62-63 °C @ 1 Torr | [6] | |
| Melting Point | Approx. 10 °C | [5] |
| -1.5 °C to -2 °C | [4][6] | |
| Density | Approx. 0.87 g/cm³ | [5] |
| 0.9446 g/cm³ @ 0 °C | [6] | |
| 0.928 - 0.944 g/mL | [4] | |
| Solubility | Soluble in water, ethanol, ether | [5] |
Table 2: Molecular and Spectroscopic Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [4][5] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| Exact Mass | 116.083729621 Da | [4][7] |
| CAS Number (Racemic) | 14287-61-7 | [6] |
| CAS Number ((2S)-enantiomer) | 15071-34-8 | [4][7] |
| CAS Number ((2R)-enantiomer) | 27855-05-6 | [8] |
| InChIKey (Racemic) | XFOASZQZPWEJAA-UHFFFAOYSA-N | [6] |
| Canonical SMILES (Racemic) | O=C(O)C(C)C(C)C | [6] |
Metabolic Pathways
This compound is a key metabolite in the catabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine.[1] The breakdown of isoleucine occurs through a series of enzymatic reactions, primarily in the mitochondria. While a definitive, universally agreed-upon detailed pathway leading to this compound is not consistently presented across all literature, a plausible pathway involves the transamination and oxidative decarboxylation of isoleucine, followed by subsequent metabolic steps.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the activities of other SCFAs and BCFAs suggest two primary mechanisms through which it may exert biological effects: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[2]
G-Protein Coupled Receptor (GPCR) Agonism
SCFAs are known agonists for several GPCRs, most notably GPR41 (also known as FFAR3) and GPR43 (FFAR2).[9] These receptors are expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and are involved in regulating metabolism and immune responses.[10][11] Activation of GPR41/43 can trigger downstream signaling cascades involving Gαi/o and Gαq proteins, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of phospholipase C (increasing intracellular calcium), respectively.[1][12]
Histone Deacetylase (HDAC) Inhibition
Certain SCFAs, particularly butyrate, are well-characterized inhibitors of HDACs.[13] By inhibiting these enzymes, SCFAs can increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[14] This can result in various cellular effects, including cell cycle arrest, differentiation, and apoptosis. Structure-activity relationship studies suggest that branching in SCFAs may decrease their HDAC inhibitory activity compared to their straight-chain counterparts.[2] Therefore, while this compound may possess some HDAC inhibitory potential, it is likely to be less potent than butyrate.[2]
Quantitative Data
There is a significant lack of quantitative data in the scientific literature regarding the specific biological activities of this compound. However, data for related SCFAs in human fecal samples are presented for context.
Table 3: Concentration of Short-Chain Fatty Acids in Normal Human Feces
| Short-Chain Fatty Acid | Concentration (mmol/kg wet weight) - Median (Range) | Source(s) |
| Acetic acid | 37.4 (12.8-103.4) | [15] |
| Propionic acid | 12.5 (4.5-27.8) | [15] |
| i-Butyric acid | 2.2 (0.7-3.8) | [15] |
| n-Butyric acid | 12.4 (4.0-53.0) | [15] |
| i-Valeric acid | 3.2 (0.8-5.9) | [15] |
| n-Valeric acid | 2.4 (0.6-3.8) | [15] |
| n-Caproic acid | 0.5 (0.0-3.6) | [15] |
| Total SCFAs | 76.8 (27.9-187.7) | [15] |
Experimental Protocols
The analysis of this compound, like other SCFAs, often requires specific sample preparation and analytical techniques due to its volatility and polarity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization
Direct analysis of free carboxylic acids by GC can be challenging. Derivatization to form more volatile and thermally stable esters is a common and effective strategy.
Objective: To quantify this compound in a biological matrix by GC-MS after silylation.
Protocol: Silylation using BSTFA for GC-MS Analysis [5]
-
Sample Preparation:
-
If the sample is aqueous, evaporate to dryness under a stream of nitrogen. Water can interfere with the silylation reaction.[5]
-
For fecal samples, homogenize in a suitable buffer and centrifuge to obtain a clear supernatant before drying.
-
-
Derivatization:
-
To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).[5]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes. For sterically hindered acids like this compound, a longer reaction time may be necessary.[5]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: A capillary column suitable for volatile fatty acid analysis (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm).[16]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Mass Range: m/z 35-200.[16]
-
-
Data Analysis:
-
Identify the trimethylsilyl (TMS) ester of this compound based on its retention time and mass spectrum compared to a derivatized standard.
-
Quantify using a calibration curve prepared from derivatized standards of known concentrations.
-
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
To separate the (2R) and (2S) enantiomers of this compound, chiral HPLC is necessary. This can be achieved directly on a chiral stationary phase (CSP) or indirectly by forming diastereomers that can be separated on a standard achiral column.
Objective: To separate and quantify the enantiomers of this compound by direct chiral HPLC.
Protocol: Direct Chiral HPLC Analysis [17]
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) (e.g., 95:5:0.1, v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 25 °C.[16]
-
Detection Wavelength: 210 nm.[16]
-
Injection Volume: 10 µL.[16]
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times of the (2R) and (2S) enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on their retention times.
-
Quantify each enantiomer by comparing its peak area to a calibration curve prepared from standards of the pure enantiomers, if available.
-
Calculate the enantiomeric excess (% ee) if required.
-
Conclusion and Future Directions
This compound is a structurally interesting branched-chain short-chain fatty acid with a clear metabolic link to isoleucine catabolism. While its specific biological functions are yet to be determined, its structural similarity to other biologically active SCFAs and BCFAs suggests potential roles in metabolic and immune regulation through GPCR activation and HDAC inhibition. The lack of specific biological data highlights a significant research gap.
Future research should focus on:
-
Screening for Biological Activity: Direct experimental assessment of the interaction of both (2R)- and (2S)-2,3-dimethylbutanoic acid with GPR41, GPR43, and a panel of HDAC enzymes is crucial.
-
Metabolic Studies: Investigating the metabolic fate of this compound in various cell types and in vivo will clarify its role in cellular metabolism.
-
Quantification in Biological Samples: Establishing the concentration of this compound in different biological matrices (e.g., feces, plasma, tissues) in healthy and diseased states will provide important physiological context.
-
Gut Microbiota Studies: Investigating which specific gut bacteria produce this compound from isoleucine and how its production is influenced by diet and host factors.
The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to begin exploring the biological significance of this understudied metabolite.
References
- 1. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 15. Short-chain fatty acids in the normal human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3-Dimethylbutanoic Acid
This technical guide provides a comprehensive overview of 2,3-dimethylbutanoic acid, a branched-chain carboxylic acid significant in various chemical and pharmaceutical applications.[1] The presence of a chiral center at the C2 position means it exists as two distinct enantiomers, (2S)-2,3-dimethylbutanoic acid and (2R)-2,3-dimethylbutanoic acid, each with unique properties and applications.[2] This document covers its chemical properties, synthesis methodologies, and applications, with a focus on providing researchers, scientists, and drug development professionals with detailed, actionable information.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,3-dimethylbutyric acid, is a branched short-chain fatty acid.[2] Its structure, featuring methyl groups at both the alpha and beta positions, gives rise to its stereoisomeric forms.[2][3]
CAS Registry Numbers
The Chemical Abstracts Service (CAS) has assigned the following registry numbers to this compound and its stereoisomers:
| Compound Name | CAS Registry Number |
| This compound (racemic mixture) | 14287-61-7[4][5][6] |
| (2S)-2,3-dimethylbutanoic acid | 15071-34-8[1][3] |
| (2R)-2,3-dimethylbutanoic acid | 27855-05-6[7] |
Physicochemical Data
The physical and molecular properties of this compound are summarized in the tables below. It is typically a colorless liquid.[1][3]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | Approx. 190 °C | [1][3] |
| 62-63 °C @ 1 Torr | [1][6] | |
| Melting Point | Approx. 10 °C | [3] |
| -1.5 °C | [6][7] | |
| Density | Approx. 0.87 g/cm³ | [3] |
| 0.9446 g/cm³ @ 0 °C | [1][6] | |
| Solubility | Soluble in water, ethanol, and ether | [3] |
Table 2: Molecular and Spectroscopic Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][3][4][7] |
| Molecular Weight | 116.16 g/mol | [1][3][4][7] |
| Exact Mass | 116.083729621 Da | [1] |
| ¹H-NMR (Carboxyl Proton) | ~ δ 9.0 ppm (Singlet) | [5] |
| ¹H-NMR (Methyl Groups) | ~ δ 1.0 ppm (Varies: Doublet, etc.) | [5] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral auxiliary.[1][8] Several methodologies have been developed, including cyanohydrin synthesis, diastereoselective alkylation, and enzymatic resolution.
General Reactivity
The carboxylic acid group in this compound dictates its primary reactivity. It can undergo oxidation, reduction to form 2,3-dimethylbutanol, and substitution reactions to form acyl chlorides, esters, and amides, which are valuable synthetic intermediates.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 4. 2,3-methylbutanoic acid [webbook.nist.gov]
- 5. This compound | 14287-61-7 | Benchchem [benchchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Asymmetric Synthesis of (2S)-2,3-Dimethylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a critical building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. The specific stereochemistry at the C2 position is often paramount for the desired therapeutic efficacy and pharmacological profile of the final drug substance. Consequently, the development of robust and efficient asymmetric syntheses to access this enantiomerically pure building block is of significant interest to the scientific and drug development communities.
These application notes provide detailed methodologies for the asymmetric synthesis of (2S)-2,3-dimethylbutanoic acid, with a focus on two well-established and reliable strategies: diastereoselective alkylation utilizing an Evans chiral auxiliary and enzymatic kinetic resolution of a racemic mixture. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the practical application of these methods.
Data Presentation
The following tables summarize representative quantitative data for the key methods described, allowing for a comparative assessment of their efficiency and stereoselectivity.
Table 1: Asymmetric Synthesis via Evans Chiral Auxiliary
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Acylation | N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | >90 | N/A | N/A |
| Diastereoselective Alkylation | N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 80-95 | >95:5 | N/A |
| Auxiliary Cleavage | (2S)-2,3-dimethylbutanoic acid | 85-95 | N/A | >98 |
| Overall | (2S)-2,3-dimethylbutanoic acid | 60-80 | N/A | >98 [1] |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions, purity of reagents, and scale.[2]
Table 2: Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid Ester
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) of (S)-acid (%) | Enantiomeric Excess (ee) of unreacted (R)-ester (%) |
| Lipase (e.g., Candida antarctica Lipase B) | Racemic ethyl 2,3-dimethylbutanoate | ~50 | >95 | >95 |
Note: Data is illustrative of typical lipase performance in kinetic resolutions. Specific values are highly dependent on the enzyme, substrate, and reaction conditions.[3] To achieve high enantiomeric excess for both the product and the remaining starting material, the reaction is typically stopped at approximately 50% conversion.[3]
Experimental Protocols
Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This method relies on the temporary attachment of a chiral auxiliary to an achiral precursor to direct a diastereoselective transformation.[2] Evans oxazolidinones are a widely used class of chiral auxiliaries that provide high levels of stereocontrol in alkylation reactions.[2][4]
Step 1: Acylation of the Chiral Auxiliary
This step couples the chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, with 3-methylbutanoyl chloride.
-
Materials:
-
(4S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (n-BuLi)
-
3-methylbutanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.[2]
-
Add n-butyllithium (1.05 eq) dropwise and stir the solution for 30 minutes at -78 °C.[2]
-
Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Step 2: Diastereoselective Alkylation
The N-acylated auxiliary is deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.
-
Materials:
-
N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.[2]
-
Add sodium bis(trimethylsilyl)amide (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.[2]
-
Add methyl iodide (1.5 eq) to the reaction mixture.[2]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.[2]
-
Step 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed by hydrolysis to yield the desired (2S)-2,3-dimethylbutanoic acid.
-
Materials:
-
Purified N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the purified N-((2S)-2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.[2]
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[2]
-
Stir the mixture vigorously at 0 °C for 2 hours.[2]
-
Quench the reaction by adding an aqueous solution of sodium sulfite.[2]
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.[2]
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.[2]
-
Extract the acidified aqueous layer with ethyl acetate.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S)-2,3-dimethylbutanoic acid.[2]
-
Method 2: Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of an enzyme, typically a lipase, to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired enantiomer.
-
Materials:
-
Racemic ethyl 2,3-dimethylbutanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., n-heptane)
-
Sodium hydroxide (NaOH) solution (for pH control)
-
Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a temperature-controlled vessel, combine racemic ethyl 2,3-dimethylbutanoate, n-heptane, and phosphate buffer (pH 7.0).[3]
-
Add the immobilized lipase to the mixture.[3]
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress of the reaction by taking small aliquots over time and analyzing the conversion by GC or HPLC.[3]
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.[3]
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer with HCl to protonate the carboxylic acid and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (2S)-2,3-dimethylbutanoic acid.
-
The organic layer from the initial separation contains the unreacted (R)-ethyl 2,3-dimethylbutanoate, which can be isolated and hydrolyzed separately if desired.
-
Organocatalytic Approach: A Prospective Outlook
Visualizations
The following diagrams illustrate the workflow and logical relationships of the described synthetic methods.
References
Application Notes and Protocols for (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis
Introduction
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that has become a valuable and versatile building block in asymmetric synthesis.[1][2] Its inherent chirality is a powerful tool for controlling the stereochemistry of chemical reactions, which is particularly crucial in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer.[1] This document provides a comprehensive overview of the applications of (2R)-2,3-dimethylbutanoic acid, including its use as a chiral auxiliary and a key intermediate in the synthesis of complex molecules. Detailed experimental protocols and quantitative data are presented to guide researchers, scientists, and drug development professionals in its practical application.
Application 1: Chiral Auxiliary in Diastereoselective Alkylation
One of the primary applications of (2R)-2,3-dimethylbutanoic acid is in its conversion to a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[3] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.[2]
When a derivative of (2R)-2,3-dimethylbutanoic acid is used as a chiral auxiliary, its bulky 2,3-dimethylbutanoyl group creates a specific chiral environment. This environment sterically hinders one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer.[2]
Caption: General workflow for asymmetric alkylation.[2]
Experimental Protocols
Protocol 1: Synthesis of N-((2R)-2,3-dimethylbutanoyl)-(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol [2]
-
Acid Chloride Formation: In a round-bottom flask, add (2R)-2,3-dimethylbutanoic acid (1.0 eq) to dry toluene. Add thionyl chloride (1.2 eq) dropwise and reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and toluene under reduced pressure to obtain (2R)-2,3-dimethylbutanoyl chloride.
-
Acylation: Dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and a base like triethylamine (1.2 eq) in dry dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the previously prepared (2R)-2,3-dimethylbutanoyl chloride (1.1 eq) in dry dichloromethane.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acyl prolinol derivative.[2]
Protocol 2: Diastereoselective Alkylation [2]
-
Enolate Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-acyl prolinol derivative (1.0 eq) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate. Stir for 30 minutes at -78 °C.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78 °C. Stir the mixture at this temperature for 4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Analysis: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC analysis.[2]
Protocol 3: Auxiliary Cleavage [2]
-
Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in a 3:1 v/v mixture of THF and water. Add lithium hydroxide (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate.
-
Isolation: The aqueous layer can be basified to recover the chiral alcohol auxiliary. The combined organic layers contain the final enantiomerically enriched carboxylic acid.
Quantitative Data
| Electrophile (R-X) | Diastereomeric Excess (d.e.) |
| Benzyl bromide | >95% |
| Methyl iodide | >95% |
| Ethyl iodide | >93% |
Note: Data is representative of typical results achieved with this class of auxiliary.
Application 2: Asymmetric Synthesis via Evans Auxiliary
A well-established method in asymmetric synthesis involves the use of Evans oxazolidinone auxiliaries.[3] The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an acid chloride derivative of 2,3-dimethylbutanoic acid. The resulting N-acyl oxazolidinone can then be deprotonated to form a Z-enolate, which undergoes highly diastereoselective alkylation.[4] Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid.[4]
References
Application Notes and Protocols: Synthesis of Antiviral Agents Using (2S)-2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid, serves as a valuable stereospecific building block in the synthesis of complex pharmaceutical agents. Its defined stereochemistry is crucial for the efficacy of antiviral drugs that target stereospecific viral enzymes. This document provides detailed application notes and protocols for the synthesis of antiviral agents, with a primary focus on the Hepatitis C virus (HCV) protease inhibitor, Boceprevir, where (2S)-2,3-dimethylbutanoic acid is a key precursor to the P3 fragment of the molecule.
Physicochemical Properties of (2S)-2,3-Dimethylbutanoic Acid
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~190 °C |
| Melting Point | ~10 °C |
| Solubility | Soluble in water and organic solvents |
| IUPAC Name | (2S)-2,3-dimethylbutanoic acid |
| CAS Number | 15071-34-8 |
Application in Antiviral Synthesis: Boceprevir
Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The (S)-tert-leucine moiety, which constitutes the P3 fragment of Boceprevir, can be synthesized from (2S)-2,3-dimethylbutanoic acid. The stereochemistry of this fragment is critical for the potent antiviral activity of Boceprevir.
Synthetic Strategy Overview
The overall synthetic strategy involves the conversion of (2S)-2,3-dimethylbutanoic acid to (S)-tert-leucine, which is then incorporated into the Boceprevir structure through a series of peptide couplings and other transformations. A plausible synthetic route for obtaining (S)-tert-leucine from (2S)-2,3-dimethylbutanoic acid involves the conversion of the carboxylic acid to an amine via a Hofmann or Curtius rearrangement, which retains the stereochemistry at the chiral center.
Application Notes and Protocols for the Synthesis of 2,3-Dimethylbutanoic Acid via Malonic Ester Route
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-dimethylbutanoic acid utilizing the malonic ester synthesis pathway. This classic organic synthesis method offers a versatile route to produce α,α-disubstituted carboxylic acids. The protocol herein outlines the sequential alkylation of diethyl malonate, first with a methyl halide and subsequently with an isopropyl halide, followed by hydrolysis and decarboxylation to yield the target compound. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in academic and industrial settings.
Introduction
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of substituted acetic acids.[1][2][3] The high acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for facile deprotonation by a moderately strong base to form a stabilized enolate.[1] This nucleophilic enolate can then undergo sequential alkylation reactions with alkyl halides to introduce two different substituents at the α-carbon.[1] The synthesis of this compound, a valuable building block in various chemical industries, can be efficiently achieved through this methodology. The key steps involve the formation of a dialkylated malonic ester intermediate, which is then hydrolyzed to a dicarboxylic acid and subsequently decarboxylated upon heating to furnish the final product.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound, starting from 1 mole of diethyl malonate. The yields are representative of typical malonic ester syntheses and may vary based on specific reaction conditions and purification techniques.
| Step | Reagent/Product | Molecular Weight ( g/mol ) | Quantity (moles) | Mass/Volume | Expected Yield (%) |
| 1 | Diethyl Malonate | 160.17 | 1.0 | 160.17 g | - |
| 1 | Sodium Ethoxide | 68.05 | 1.1 | 74.86 g | - |
| 1 | Methyl Iodide | 141.94 | 1.1 | 156.13 g | - |
| 1 | Diethyl 2-methylmalonate | 174.20 | - | - | ~85-90 |
| 2 | Sodium Ethoxide | 68.05 | 1.1 | 74.86 g | - |
| 2 | 2-Bromopropane | 122.99 | 1.2 | 147.59 g | - |
| 2 | Diethyl 2-isopropyl-2-methylmalonate | 216.28 | - | - | ~75-80 (from methylmalonate) |
| 3 | Sulfuric Acid (conc.) | 98.08 | Excess | As needed | - |
| 3 | This compound | 116.16 | - | - | ~80-85 (from hydrolysis/decarboxylation) |
| Overall | This compound | 116.16 | - | - | ~54-61 |
Experimental Protocols
This protocol details the synthesis of this compound from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Methyl iodide
-
2-Bromopropane
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: Monomethylation of Diethyl Malonate
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding 25.3 g (1.1 mol) of sodium metal pieces to 400 mL of absolute ethanol.
-
Once all the sodium has reacted, cool the solution to room temperature.
-
Add 160.17 g (1.0 mol) of diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 156.13 g (1.1 mol) of methyl iodide dropwise. The reaction is exothermic and may begin to reflux.
-
After the addition of methyl iodide, heat the mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 500 mL of water to the residue and extract the product with three 150 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-methylmalonate.
Step 2: Isopropylation of Diethyl 2-methylmalonate
-
Prepare a fresh solution of sodium ethoxide in a separate flask using 25.3 g (1.1 mol) of sodium and 400 mL of absolute ethanol.
-
Add the crude diethyl 2-methylmalonate from Step 1 to the sodium ethoxide solution at room temperature with stirring.
-
Add 147.59 g (1.2 mol) of 2-bromopropane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Work-up the reaction as described in Step 1 (paragraphs 6-8) to obtain crude diethyl 2-isopropyl-2-methylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
Place the crude diethyl 2-isopropyl-2-methylmalonate in a 1 L round-bottom flask.
-
Add 250 mL of 6 M sulfuric acid.
-
Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by decarboxylation, which is evident by the evolution of carbon dioxide gas.
-
Continue to heat at reflux until the evolution of gas ceases (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with three 150 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
Application Note: Derivatization of 2,3-Dimethylbutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethylbutanoic acid is a branched-chain fatty acid whose analysis is critical in fields like metabolomics and the development of chiral pharmaceuticals.[1] Direct analysis of this and other short-chain fatty acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their high polarity and low volatility.[1][2][3] These characteristics lead to poor chromatographic peak shape, low sensitivity, and potential interactions with the GC column's stationary phase.[3][4]
To overcome these challenges, derivatization is an essential sample preparation step. This process converts the polar carboxylic acid functional group into a less polar, more volatile, and more thermally stable derivative.[1][5] The resulting derivatives are more amenable to GC analysis, leading to improved peak symmetry, enhanced sensitivity, and reliable quantification.[2][6] This application note details two primary derivatization methods: silylation and esterification.
Derivatization Methodologies
The choice of derivatization reagent depends on the analyte's functional group, the sample matrix, and the specific analytical requirements.[6] For this compound, the primary target for derivatization is the active hydrogen of the carboxylic acid group.
Silylation is a robust and widely used technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[5][7] This conversion to a TMS ester significantly increases the molecule's volatility and reduces its polarity.[1][5]
-
Common Reagents: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] These reagents are highly effective, and their byproducts are volatile, preventing interference in the chromatogram.[8] For sterically hindered acids like this compound, a catalyst such as 1% Trimethylchlorosilane (TMCS) is often added to the reagent to enhance the reaction rate.[1][5]
-
Reaction Conditions: The reaction is typically performed by heating the dried sample with the silylating reagent in an aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine) at 60-70°C for 30-60 minutes.[1][9] It is critical to perform the reaction under anhydrous conditions, as water can react with the silylating agent and reduce derivatization efficiency.[1][7][8]
Esterification converts the carboxylic acid into an ester, which is significantly more volatile.[2][6] This can be achieved through several methods, including reaction with an alcohol in the presence of a catalyst or with an alkylating agent.
-
Common Reagents & Methods:
-
BF₃-Methanol: Boron trifluoride-methanol (14% BF₃ in MeOH) is a popular reagent for creating fatty acid methyl esters (FAMEs).[3][10] The reaction is relatively fast and occurs under mild heating conditions (60-100°C).[10]
-
Alkyl Chloroformates: Reagents like isobutyl chloroformate can be used for derivatization in aqueous solutions, which can simplify sample preparation by eliminating the need for a complete drying step.[11] This method is effective for profiling a wide range of SCFAs.[11]
-
Pentafluorobenzyl Bromide (PFBBr): This reagent forms PFB esters, which are suitable for both GC-MS and LC-MS analysis. The electron-capturing properties of the pentafluorobenzyl group can significantly enhance sensitivity when using an electron capture detector (ECD).[1]
-
Experimental Workflows and Data
The overall process for analyzing this compound involves sample preparation, derivatization, and subsequent GC-MS analysis. The specific conditions can be optimized based on the sample matrix and required sensitivity.
Caption: General workflow for sample preparation, derivatization, and GC-MS analysis.
The following tables summarize typical reaction protocols and GC-MS conditions for the analysis of this compound and other short-chain fatty acids.
Table 1: Comparison of Derivatization Protocols
| Parameter | Silylation (TMS Ester) | Esterification (Methyl Ester) |
| Reagent | BSTFA with 1% TMCS | 14% Boron Trifluoride in Methanol (BF₃-MeOH) |
| Sample State | Must be completely dry[1] | Moisture sensitive, sample should be dry[3] |
| Solvent | Dichloromethane, Acetonitrile, or Pyridine[1][9] | Not required (reagent is the solvent) |
| Reagent Volume | ~100 µL per 1 mg sample[9] | ~50 µL per 100 µL sample solution[3] |
| Reaction Temp. | 60 - 70 °C[1] | 60 - 100 °C[3][10] |
| Reaction Time | 30 - 60 minutes[1][9] | 5 - 60 minutes[3][10] |
| Post-Reaction | Cool to room temp, inject directly[1] | Cool, add NaCl solution, extract with hexane[3] |
| Advantages | Robust, widely used, clean reaction[7] | Creates stable FAMEs, common method[3] |
| Considerations | Moisture sensitive, derivatives can be unstable[7] | Requires post-reaction extraction step[3] |
Table 2: Typical GC-MS System Conditions
| Parameter | Typical Setting |
| GC System | Agilent 7890B or equivalent[11] |
| MS Detector | Agilent 5977B MSD or equivalent[11] |
| Column | Chiral: Cyclodextrin-based (e.g., 30m x 0.25mm x 0.25µm)[12]Achiral: Low-polarity siloxane-based (e.g., DB-5ms)[5] |
| Carrier Gas | Helium or Hydrogen[13] |
| Injection Mode | Splitless or Split (e.g., 10:1)[14] |
| Injector Temp. | 250 - 280 °C[15] |
| Oven Program | Initial: 50-60°C, hold 1-2 minRamp: 5-10°C/min to 250-280°CHold: 2-5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[14] |
| Key Mass Fragments (TMS Derivative) | m/z 188 (M+), 173 ([M-15]+), 73 (TMS group)[9] |
Protocols
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.[9] Silylation is highly effective but requires anhydrous conditions for optimal results.[7]
Caption: Silylation reaction converting the carboxylic acid to a TMS-ester.
Methodology:
-
Sample Preparation:
-
Derivatization:
-
Reaction:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. No further workup is typically required.[1]
-
Inject 1 µL of the derivatized sample for analysis.
-
Protocol 2: Esterification using BF₃-Methanol for GC-MS Analysis
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) derivative.[3][10]
Caption: Esterification reaction converting the carboxylic acid to a methyl-ester.
Methodology:
-
Sample Preparation:
-
Place a known quantity of the dried sample (or an extract dissolved in a minimal amount of solvent) into a reaction vial.
-
-
Derivatization:
-
Reaction:
-
Extraction:
-
Analysis:
-
Carefully transfer the upper organic layer (hexane), which contains the FAME derivatives, to a new GC vial.
-
To ensure complete removal of any residual water, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.[3]
-
Inject 1 µL of the hexane solution into the GC-MS for analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
Application Note: Chiral HPLC Method for the Analysis of (2S)-2,3-Dimethylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2,3-dimethylbutanoic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of such molecules is often critical to their biological activity, making the accurate determination of enantiomeric purity essential.[1][2] This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (2S)-2,3-dimethylbutanoic acid: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. The choice between these methods will depend on available instrumentation, desired sensitivity, and specific application requirements.
The primary challenge in the chiral separation of 2,3-dimethylbutanoic acid lies in its small size, structural flexibility, and lack of a strong chromophore for sensitive UV detection.[3] Derivatization can address the sensitivity issue by introducing a chromophore or fluorophore.[1]
Methodologies
Two primary HPLC-based approaches are presented for the enantiomeric analysis of this compound:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are commonly employed for this purpose.[1][3] The separation is based on the differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.[1]
-
Indirect Chiral HPLC: This technique involves the derivatization of the carboxylic acid with a chiral derivatizing agent to form diastereomers.[1] These diastereomers can then be separated on a conventional achiral reversed-phase column (e.g., C18).[1][4] A common strategy involves coupling the acid with a chiral amine in the presence of a carbodiimide.[1]
Data Presentation
The following tables summarize the typical chromatographic conditions and expected performance for both the direct and indirect methods.
Table 1: Direct Chiral HPLC Method - Chromatographic Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP)[5] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection | UV at 210 nm[5] |
| Injection Volume | 10 µL[5] |
| Expected Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of phase, but this should be confirmed with standards. |
Table 2: Indirect Chiral HPLC Method (Post-Derivatization) - Chromatographic Parameters
| Parameter | Condition |
| Derivatizing Agent | (S)-(-)-α-phenylethylamine or (R)- or (S)-1-(1-anthryl)ethylamine[1][4] |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV (wavelength dependent on the chromophore of the derivatizing agent) |
| Injection Volume | 10 µL |
Experimental Protocols
1. Sample Preparation:
- Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of about 0.5 mg/mL.[5]
- Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
2. HPLC System Setup and Operation:
- Install the chiral column (e.g., Chiralpak AD-H) in the HPLC system.
- Equilibrate the column with the mobile phase (n-Hexane / Isopropanol / TFA (95:5:0.1, v/v/v)) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1][5]
- Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.[5]
- Inject 10 µL of a racemic standard solution to determine the retention times of both enantiomers.
- Inject 10 µL of the prepared sample solution.[5]
3. Data Analysis:
- Identify the peaks corresponding to the (2S) and (2R) enantiomers based on the retention times obtained from the racemic standard.
- Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
1. Derivatization Procedure:
- In a suitable vial, dissolve approximately 1 mg of the this compound sample in 500 µL of an aprotic solvent (e.g., dichloromethane or acetonitrile).[1]
- Add 1.2 equivalents of a chiral amine derivatizing agent (e.g., (S)-(-)-α-phenylethylamine).[1]
- Add 1.5 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC).
- Allow the reaction to proceed at room temperature for 1-2 hours.[1]
- If DCC is used, a urea byproduct will precipitate. Centrifuge the mixture to remove the precipitate.[1]
- The resulting solution containing the diastereomeric amides can be diluted with the mobile phase before injection.
2. HPLC System Setup and Operation:
- Install a C18 reversed-phase column in the HPLC system.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Set the UV detector to a wavelength appropriate for the chromophore introduced by the derivatizing agent.
- Inject the derivatized sample.
3. Data Analysis:
- The two diastereomers formed will be separated on the achiral column.[1]
- Quantify the amount of (2S)-2,3-dimethylbutanoic acid based on the peak area of the corresponding diastereomer and a calibration curve prepared from derivatized standards.[1]
Visualizations
References
(2R)-2,3-Dimethylbutanoic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis
(2R)-2,3-Dimethylbutanoic acid is a valuable chiral carboxylic acid that serves as a fundamental building block in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals and other complex molecules.[1][2] Its inherent chirality provides chemists with a powerful tool to control the stereochemistry of chemical reactions, enabling the selective synthesis of a single desired enantiomer of a target molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a specific three-dimensional arrangement of its atoms.[1]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of (2R)-2,3-dimethylbutanoic acid in synthesis.
Application Notes
The utility of (2R)-2,3-dimethylbutanoic acid in organic synthesis is multifaceted. It can be employed as a starting material, a chiral auxiliary, or a key intermediate in the synthesis of biologically active compounds.[1][2]
-
Asymmetric Synthesis: As a chiral building block, its stereocenter directs the formation of new stereocenters in a predictable manner, leading to the synthesis of other chiral molecules with high enantiomeric purity.[1][2]
-
Pharmaceutical Intermediates: This chiral acid is a key component in the synthesis of intermediates for various pharmaceuticals. Although sometimes mentioned in the context of drugs like the angiotensin II receptor blocker Valsartan, its more direct applications are found in the synthesis of other complex molecules.[1]
-
Chiral Auxiliaries: (2R)-2,3-dimethylbutanoic acid can be incorporated into a molecule to form a chiral auxiliary. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed, having served its purpose of inducing chirality.[3]
-
Natural Product Synthesis: The defined stereochemistry of (2R)-2,3-dimethylbutanoic acid makes it an attractive starting material for the total synthesis of complex natural products.
A significant application of (2R)-2,3-dimethylbutanoic acid is in its derivatization to form esters and amides, which can then be used in a variety of coupling and modification reactions.[2] The bulky 2,3-dimethylbutanoyl group can create a specific chiral environment, influencing the stereochemical outcome of reactions.[3]
Data Presentation
| Application/Methodology | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Esterification (Steglich) | (2R)-2,3-dimethylbutanoic acid, tert-butanol, DCC, DMAP, CH₂Cl₂ | (2R)-tert-butyl 2,3-dimethylbutanoate | Not specified | Not specified | [1] |
| Amidation | (2R)-2,3-dimethylbutanoic acid, Benzylamine, HATU, DIPEA, DMF | (2R)-N-benzyl-2,3-dimethylbutanamide | Not specified | Not specified | [1] |
| Diastereoselective Alkylation (Pseudoephedrine Amide) | Pseudoephedrine amide derivative, LDA, Methyl Iodide | Alkylated pseudoephedrine amide | High | >95% de | [4] |
| Diastereoselective Alkylation (N-Acyl Prolinol) | N-acyl prolinol derivative, LDA, Alkyl halide | Alkylated N-acyl prolinol derivative | Not specified | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of (2R)-N-benzyl-2,3-dimethylbutanamide[1]
This protocol describes a standard procedure for the synthesis of an amide derivative from (2R)-2,3-dimethylbutanoic acid using HATU as a coupling agent.
Materials:
-
(2R)-2,3-dimethylbutanoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2R)-2,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (2R)-N-benzyl-2,3-dimethylbutanamide.
Protocol 2: Asymmetric Synthesis of (2R)-2,3-dimethylbutanoic acid via a Pseudoephedrine Chiral Auxiliary[4]
This multi-step process leverages the steric influence of the pseudoephedrine auxiliary to control the formation of the desired stereocenter.
Step 1: Amide Formation
-
Convert (S)-2-Methylbutanoic acid to its acid chloride using thionyl chloride.
-
React the resulting acid chloride with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding pseudoephedrine amide.
Step 2: Enolate Formation and Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) to form the enolate.
-
Add an alkylating agent, such as methyl iodide, to the enolate solution. The steric bulk of the pseudoephedrine auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Step 3: Auxiliary Cleavage
-
Cleave the amide bond of the alkylated product, for instance, by acidic hydrolysis, to release the chiral auxiliary and the desired (2R)-2,3-dimethylbutanoic acid. The chiral auxiliary can often be recovered and reused.
Protocol 3: Diastereoselective Alkylation of an N-Acyl Prolinol Derivative[3]
In this application, a derivative of (2R)-2,3-dimethylbutanoic acid is used as a chiral auxiliary to direct the asymmetric alkylation of a prolinol amide enolate.
Step 1: Acyl Chloride Formation
-
In a flame-dried round-bottom flask, dissolve (2R)-2,3-dimethylbutanoic acid (1.0 eq) in dry toluene.
-
Slowly add thionyl chloride (1.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude (2R)-2,3-dimethylbutanoyl chloride.
Step 2: Acylation of the Chiral Alcohol
-
In a separate flask, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (2R)-2,3-dimethylbutanoyl chloride (1.1 eq) in dry dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-acyl prolinol derivative.
Step 3: Diastereoselective Alkylation
-
In a Schlenk flask under an inert atmosphere, dissolve the N-acyl prolinol derivative (1.0 eq) in dry THF and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis and purify by flash column chromatography.
Step 4: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the desired chiral carboxylic acid product with ethyl acetate.
Visualizations
Caption: Workflow for Amide Synthesis.
Caption: Asymmetric Alkylation Workflow.
References
- 1. The total synthesis of the diepoxycyclohexanone antibiotic aranorosin and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
Application Notes and Protocols for Chiral Polymer Development Using 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral polymers have garnered significant interest across various scientific disciplines, including materials science, drug delivery, and separation technologies, owing to their unique stereospecific properties.[1] (2R)-2,3-Dimethylbutanoic acid and its (2S)- enantiomer are valuable chiral building blocks for the synthesis of these advanced materials.[2] The inherent chirality of 2,3-dimethylbutanoic acid allows for the introduction of stereogenic centers into polymer backbones or side chains, leading to materials with the ability to differentiate between enantiomers.[1][3] This is particularly crucial in the pharmaceutical industry for the development of enantiomerically pure drugs and in separation science for the creation of chiral stationary phases for chromatography.[2][3]
These application notes provide detailed methodologies for the synthesis and characterization of chiral polymers derived from this compound. The protocols described herein are based on established polymerization techniques and are intended to serve as a comprehensive guide for researchers in this field.
Monomer Synthesis from this compound
To incorporate this compound into a polymer, it must first be converted into a polymerizable monomer. This typically involves the introduction of a reactive functional group, such as a vinyl group for radical polymerization or a strained ring system for ring-opening metathesis polymerization (ROMP).
Protocol 1: Synthesis of a Norbornene-Based Monomer for ROMP
This protocol describes the synthesis of a chiral norbornene-based monomer from (2R)-2,3-dimethylbutanoic acid. The resulting monomer can be polymerized via Ring-Opening Metathesis Polymerization (ROMP).[3]
Materials:
-
(2R)-2,3-Dimethylbutanoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2R)-2,3-dimethylbutanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield (2R)-2,3-dimethylbutanoyl chloride, which can be used in the next step without further purification.
-
Esterification: In a separate flask, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add anhydrous triethylamine (1.2 eq). To this solution, add the previously prepared (2R)-2,3-dimethylbutanoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral norbornene monomer.
Chiral Polymer Synthesis
The synthesized chiral monomer can be polymerized using various techniques. ROMP is a powerful method for the polymerization of strained cyclic olefins like norbornene derivatives, often yielding polymers with well-defined molecular weights and low polydispersity.[4]
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
Materials:
-
Chiral norbornene monomer (from Protocol 1)
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous and deoxygenated toluene
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, dissolve the chiral norbornene monomer in anhydrous, deoxygenated toluene.
-
Initiation: In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous, deoxygenated toluene. Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours, depending on the reactivity of the monomer and the catalyst. Monitor the progress of the polymerization by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the precipitated polymer and wash with fresh methanol. Redissolve the polymer in a minimal amount of a good solvent (e.g., DCM or THF) and re-precipitate into methanol to further purify.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Polymer Characterization
Thorough characterization of the synthesized chiral polymer is essential to determine its molecular properties and chiral recognition capabilities.
| Parameter | Method | Typical Expected Results |
| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Controlled by monomer-to-initiator ratio; typically in the range of 10 - 100 kDa. |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | For controlled polymerizations like ROMP, PDI values are typically low, often < 1.2, indicating a narrow molecular weight distribution. |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirmation of the polymer structure by identifying characteristic peaks of the repeating monomer unit and the disappearance of the monomer's vinyl protons. |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Determines the thermal stability of the polymer, indicating the onset of decomposition. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), providing insight into the polymer's amorphous or crystalline nature. | |
| Chiral Properties | Circular Dichroism (CD) Spectroscopy | Detects the differential absorption of left- and right-circularly polarized light, confirming the presence of a chiral structure in the polymer. |
| Polarimetry | Measures the optical rotation of a solution of the polymer, providing a quantitative measure of its chiroptical activity. |
Application: Chiral Stationary Phase for HPLC
A primary application of chiral polymers is in the preparation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC) to separate enantiomers.[1][5]
Protocol 3: Preparation of a Coated Chiral Stationary Phase
Materials:
-
Synthesized chiral polymer
-
Bare silica gel (e.g., 5 µm particle size)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Rotary evaporator
-
HPLC column packing equipment
Procedure:
-
Polymer Solution Preparation: Dissolve the chiral polymer in a suitable solvent like DCM or THF to create a solution of known concentration.
-
Coating: Add the bare silica gel to the polymer solution. Slowly remove the solvent using a rotary evaporator. This process deposits a thin film of the chiral polymer onto the surface of the silica particles.
-
Drying: Dry the coated silica gel thoroughly under vacuum to remove any residual solvent.
-
Column Packing: Pack the coated silica into an empty HPLC column using a slurry packing method.
Logical Workflow and Diagrams
Monomer Synthesis and Polymerization Workflow
Caption: Workflow for chiral monomer synthesis and subsequent polymerization.
Chiral Stationary Phase (CSP) Preparation Workflow
Caption: Workflow for the preparation of a coated chiral stationary phase.
Conclusion
The use of this compound as a chiral precursor offers a versatile platform for the development of novel chiral polymers. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and application of these materials. The ability to create polymers with tailored chirality opens up new avenues for advancements in enantioselective separations, asymmetric catalysis, and stereospecific drug delivery systems. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and target applications.
References
Application Notes and Protocols for the Esterification of Sterically Hindered Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The formation of ester bonds involving sterically hindered carboxylic acids or alcohols is a common challenge in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The steric bulk around the reactive centers significantly slows down classical esterification methods like the Fischer-Speier esterification, often leading to low yields or complete failure of the reaction.[1][2][3] To overcome these limitations, several powerful coupling methods have been developed.
This document provides detailed application notes and experimental protocols for three widely used and effective methods for the esterification of sterically hindered carboxylic acids: the Steglich Esterification , the Yamaguchi Esterification , and the Mitsunobu Reaction . Additionally, the Keck Macrolactonization , a crucial method for the formation of sterically demanding macrolactones (cyclic esters), is also detailed.
Data Presentation: Comparison of Esterification Methods
The following table summarizes quantitative data from representative examples of these methods, allowing for a direct comparison of their effectiveness with sterically hindered substrates.
| Method | Carboxylic Acid | Alcohol | Coupling/Activating Agents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Steglich | Pivalic Acid | Benzyl Alcohol | DCC, DMAP (cat.) | DCM | RT | 24 | 50 | [4] |
| Phenylacetic Acid | tert-Butanol | DCC, DMAP (cat.) | DCM | RT | 24 | 83 | [4] | |
| Camphoric Acid | Solanesol | DCC, DMAP | CH2Cl2 | 80 | 72 | 75 | [5] | |
| Yamaguchi | Sterically Hindered Acid 174 | Sterically Hindered Alcohol 173 | TCBC, Et3N, DMAP | Toluene | RT | - | 84 | [6] |
| Acid 73 | Alcohol 72 | TCBC, Et3N, DMAP | Toluene | RT | - | 94 | [6] | |
| Acid 3 | Alcohol 4 | TCBC, Et3N, DMAP | Toluene | RT | - | 78 | [6] | |
| Mitsunobu | Benzoic Acid | Cholestane-3β-ol | DIAD, PPh3 | THF | RT | - | 80 | [7] |
| p-Nitrobenzoic Acid | Alcohol 179 (inverted to 180) | DIAD, PPh3 | THF | RT | 24 | 43 | [8] | |
| Methyl Salicylate | Neopentyl Alcohol | DIAD, PPh3 (with sonication) | THF | RT | 0.25 | 75 | [9] | |
| Keck Macrolactonization | ω-Hydroxy Acid | (intramolecular) | DCC, DMAP, DMAP·HCl | - | - | - | - | [10][11] |
Note: "RT" denotes room temperature. DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, TCBC = 2,4,6-Trichlorobenzoyl chloride, Et3N = Triethylamine, DIAD = Diisopropyl azodicarboxylate, PPh3 = Triphenylphosphine. The Keck Macrolactonization is an intramolecular reaction and yields are highly substrate-dependent.
Experimental Protocols and Methodologies
Steglich Esterification
The Steglich esterification is a mild and widely used method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[12] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction to proceed efficiently, especially with sterically hindered substrates.[13][14] The reaction is versatile and can be used for the synthesis of esters from tertiary alcohols, which are prone to elimination under acidic conditions.[12]
Workflow for Steglich Esterification
Caption: Workflow of the Steglich Esterification.
Detailed Protocol:
-
Reaction Setup: To a solution of the sterically hindered carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Carbodiimide: In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup: Upon completion of the reaction, filter off the DCU precipitate through a pad of celite, washing with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography on silica gel.
Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for the synthesis of esters and macrolactones, particularly from sterically hindered substrates.[6][15] The reaction proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[16][17] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[6]
Workflow for Yamaguchi Esterification
Caption: Workflow of the Yamaguchi Esterification.
Detailed Protocol:
-
Mixed Anhydride Formation: To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous toluene (0.1-0.5 M) under an inert atmosphere, add triethylamine (Et3N) (1.5 equiv). Stir the solution at room temperature for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.2 equiv). Stir the resulting mixture at room temperature for 2 hours.
-
Esterification: In a separate flask, prepare a solution of the alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene. Add this solution to the reaction mixture containing the mixed anhydride. Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench with saturated aqueous NaHCO3 solution and transfer the mixture to a separatory funnel. Extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[18][19] It is particularly useful for sterically hindered substrates. The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] A key advantage of the Mitsunobu reaction is its mild conditions, avoiding the need for strong acids or bases.[7]
Workflow for Mitsunobu Reaction
Caption: Workflow of the Mitsunobu Reaction.
Detailed Protocol:
-
Reaction Setup: To a solution of the alcohol (1.0 equiv), the carboxylic acid (1.2 equiv), and triphenylphosphine (PPh3) (1.5 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF to the cooled reaction mixture with vigorous stirring. A color change and/or the formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the crude residue by flash column chromatography on silica gel to isolate the ester.
Keck Macrolactonization
The Keck macrolactonization is a modification of the Steglich esterification used for the intramolecular cyclization of ω-hydroxy acids to form macrolactones.[11] This method is particularly effective for the synthesis of medium to large-sized rings, where steric hindrance and conformational effects can make cyclization challenging. The key feature of the Keck protocol is the use of DMAP as a nucleophilic catalyst and often DMAP hydrochloride as a proton source to facilitate the final proton transfer step.[11]
Workflow for Keck Macrolactonization
Caption: Workflow of the Keck Macrolactonization.
Detailed Protocol:
-
Reaction Setup: A solution of the ω-hydroxy acid (1.0 equiv), DMAP (2.0-4.0 equiv), and optionally DMAP·HCl (0.1-0.2 equiv) in a high-boiling, non-polar solvent like toluene is prepared. The reaction is typically run under high dilution conditions (e.g., 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization. Heat the solution to reflux.
-
Addition of Carbodiimide: A solution of DCC or DIC (1.5-2.0 equiv) in the same solvent is added slowly to the refluxing solution of the hydroxy acid over several hours using a syringe pump.
-
Reaction Progression: Continue to reflux the reaction mixture for several hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated urea. Concentrate the filtrate under reduced pressure and purify the crude macrolactone by flash column chromatography.
Conclusion
The choice of esterification method for sterically hindered carboxylic acids depends on several factors, including the specific nature of the substrates, the presence of other functional groups, and the desired scale of the reaction. The Steglich and Yamaguchi esterifications are excellent general methods for intermolecular couplings, with the Yamaguchi protocol often showing superior yields for highly demanding substrates. The Mitsunobu reaction offers a mild alternative with the unique feature of inverting the stereochemistry of secondary alcohols. For the challenging task of forming large, sterically congested cyclic esters, the Keck macrolactonization is a powerful and reliable tool. The detailed protocols provided herein should serve as a valuable resource for chemists facing the challenge of synthesizing sterically hindered esters.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (2S)-2,3-dimethylbutanoic Acid in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (2S)-2,3-dimethylbutanoic acid in flavor and fragrance research. This document outlines its sensory properties, protocols for its synthesis and sensory evaluation, and the underlying biological pathways for its perception. While direct quantitative sensory data for this specific chiral compound is not extensively available in public literature, this guide compiles information on closely related compounds and established methodologies to facilitate research and development.
Introduction
(2S)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with significant potential in the creation of novel flavors and fragrances. Chirality is a critical factor in the sensory perception of volatile molecules, with different enantiomers of the same compound often exhibiting distinct aroma and taste profiles. For instance, the structurally similar compound (S)-(+)-2-methylbutanoic acid is described as having a "fruity, sweet" aroma, while its (R)-enantiomer possesses a "cheesy, sweaty" character[1]. This highlights the importance of stereochemistry in developing desirable sensory experiences. (2S)-2,3-dimethylbutanoic acid is also a valuable building block in organic synthesis for creating new compounds with various industrial applications, including the development of complex fragrance and flavor profiles[1].
Sensory Profile and Quantitative Data
Table 1: Sensory Properties of (2S)-2,3-Dimethylbutanoic Acid and a Related Chiral Compound
| Compound | Enantiomer | Reported Odor/Flavor Profile | Odor Threshold (in water) | Taste Threshold (in water) |
| 2,3-Dimethylbutanoic Acid | (2S)- | Fruity, sweet (inferred)[1] | Not determined | Not determined |
| 2-Methylbutanoic Acid | (S)-(+) | Fruity, sweet[1] | Not determined | Not determined |
| 2-Methylbutanoic Acid | (R)-(-) | Cheesy, sweaty[1] | Not determined | Not determined |
Experimental Protocols
A validated, detailed protocol for the enantioselective synthesis of (2S)-2,3-dimethylbutanoic acid for flavor and fragrance applications is not publicly available. However, a general approach can be adapted from established methods for synthesizing similar chiral carboxylic acids, such as the malonic ester synthesis employing a chiral auxiliary[1].
-
Principle: The malonic ester synthesis is a versatile method for preparing carboxylic acids. To achieve enantioselectivity, a chiral auxiliary is temporarily incorporated to direct the stereochemistry of the reaction.
-
General Procedure:
-
Alkylation: Diethyl malonate is first alkylated with a suitable alkyl halide.
-
Chiral Induction: In the presence of a chiral catalyst, a second alkylation or a modification is performed to introduce the second methyl group with a specific stereochemistry[1].
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong base (e.g., NaOH), followed by acidification (e.g., with HCl) and heating to promote decarboxylation, yielding the final carboxylic acid[1].
-
Purification: The crude product is purified by distillation or chromatography to obtain high-purity (2S)-2,3-dimethylbutanoic acid suitable for sensory analysis[1].
-
The following protocol outlines a standardized method for determining the detection threshold of (2S)-2,3-dimethylbutanoic acid in water using a sensory panel[1].
-
Principle: The ascending method of limits with a three-alternative forced-choice (3-AFC) presentation is a standard and robust technique for determining detection thresholds[1].
-
Methodology:
-
Panelist Selection: Recruit a panel of at least 15-20 individuals. Screen panelists for their ability to detect basic tastes and aromas and for their sensory acuity. Train panelists on the 3-AFC method and the specific sensory attributes to be evaluated[1].
-
Sample Preparation: Prepare a stock solution of high-purity (2S)-2,3-dimethylbutanoic acid in deodorized, deionized water. Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly detectable levels[1].
-
Presentation: For each panelist, present a series of sample sets. Each set consists of three coded samples, two of which are blanks (deionized water) and one of which contains the diluted (2S)-2,3-dimethylbutanoic acid. The order of presentation should be from the lowest concentration to the highest[1].
-
Evaluation: For each set, the panelist is asked to identify the sample that is different from the other two[1].
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series. The group threshold is calculated as the geometric mean of the individual thresholds[1].
-
To ensure the quality of the compound for sensory evaluation, its purity must be rigorously assessed.
-
Principle: GC-MS separates volatile compounds based on their physicochemical properties and identifies them based on their mass spectra. For chiral analysis, derivatization to form diastereomers that can be separated on a standard achiral column is a common approach.
-
Derivatization and Analysis Workflow:
-
Derivatization: The carboxylic acid is converted to a TMS-ester to increase its volatility.
-
Injection: The derivatized sample is injected into the GC-MS system equipped with a chiral capillary column.
-
Separation: The (R) and (S) enantiomers are separated on the chiral column.
-
Detection: The mass spectrometer detects the separated enantiomers.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers[2].
-
Workflow for chiral GC-MS analysis with derivatization.[2]
Biological Context: Olfactory Signaling Pathway
The perception of (2S)-2,3-dimethylbutanoic acid, like other volatile organic compounds, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Short-chain fatty acids are known to be recognized by a class of G-protein coupled receptors (GPCRs). While the specific OR for (2S)-2,3-dimethylbutanoic acid has not been identified, the general signaling cascade is well-established[1].
Generalized olfactory signal transduction cascade.[1]
Application in Flavor and Fragrance Development
The following workflow outlines the key steps for evaluating and incorporating (2S)-2,3-dimethylbutanoic acid into a flavor or fragrance formulation.
Workflow for flavor/fragrance development.[1]
Conclusion
(2S)-2,3-dimethylbutanoic acid presents an interesting opportunity for the development of new flavor and fragrance ingredients, likely contributing fruity and sweet sensory characteristics[1]. The provided protocols for synthesis and sensory evaluation offer a foundational framework for researchers to explore its potential. Further research is warranted to determine its precise sensory thresholds, detailed flavor profile, and the specific olfactory receptors with which it interacts[1].
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in Evans Auxiliary Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Evans auxiliaries for diastereoselective alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during Evans auxiliary alkylation experiments in a question-and-answer format.
Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Enolate Formation: If the N-acyloxazolidinone is not fully deprotonated, the remaining starting material can react non-selectively.
-
Incorrect Enolate Geometry: The high diastereoselectivity of Evans alkylation relies on the preferential formation of the Z-enolate, which then forms a rigid chelated structure.[1]
-
Reaction Temperature: The energy difference between the transition states leading to the desired and undesired diastereomers can be small.
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes react faster than the system can achieve optimal stereochemical control. Less reactive electrophiles might require harsher conditions, which can also erode selectivity.
-
Solution: For less reactive electrophiles like some alkyl iodides, switching to a sodium enolate (using NaHMDS) or using a more reactive triflate leaving group on the electrophile can improve results.[5] Activated electrophiles such as allylic or benzylic halides are generally very good substrates.[2]
-
-
Steric Hindrance: The bulky substituent on the chiral auxiliary is designed to block one face of the enolate.[1] If the acyl group or the electrophile is too bulky, it can lead to competing steric interactions that reduce selectivity.
-
Solution: While less common, if significant steric clash is suspected, a different chiral auxiliary with a less bulky directing group might be considered.
-
Q2: My reaction yield is low, and I'm observing side products. What could be the problem?
A2: Low yields and the formation of byproducts can be due to several factors:
-
Moisture Contamination: Evans enolates are highly sensitive to moisture, which will quench the enolate and lead to reduced yields of the desired product.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
-
-
Side Reactions of the Enolate: The enolate can participate in side reactions other than alkylation, such as acylation of another enolate molecule.[6]
-
Solution: Slow addition of the electrophile at low temperatures can minimize side reactions. Ensure the stoichiometry of the reagents is accurate.
-
-
Product Decomposition: The desired product or the chiral auxiliary may be unstable under the reaction or workup conditions.
-
Solution: Maintain appropriate temperatures throughout the process. Use a mild workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride.[3]
-
Q3: I am having trouble removing the chiral auxiliary after the alkylation. What are the best methods?
A3: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. Here are some common methods:
-
To obtain the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and mild method.[7][8]
-
To obtain the primary alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used.[9]
-
To obtain the Weinreb amide: Direct conversion using trimethylaluminum and the desired amine is a useful transformation.[10]
It is crucial to perform the cleavage under conditions that do not cause racemization of the newly formed stereocenter.[9][11]
Frequently Asked Questions (FAQs)
Q1: How does the Evans auxiliary control stereoselectivity?
A1: The high stereoselectivity of the Evans auxiliary is achieved through a combination of factors.[1] First, deprotonation of the N-acyloxazolidinone with a strong base selectively forms the Z-enolate. This enolate then chelates with the metal cation (e.g., Li⁺ or Na⁺) and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure.[1][5] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the enolate. Consequently, the incoming electrophile is directed to attack from the less hindered face, leading to the formation of one diastereomer in high excess.[1][7]
Q2: Which Evans auxiliary should I choose?
A2: The choice of the Evans auxiliary depends on the desired enantiomer of the product. The most common auxiliaries are derived from readily available amino acids like (S)-valine and (S)-phenylalanine.[12] Using the (S)-auxiliary will typically lead to one enantiomer of the product, while the less common (R)-auxiliary will produce the opposite enantiomer. Both enantiomeric forms of many auxiliaries are commercially available.[5]
Q3: Why is the diastereoselectivity of acetate aldol reactions using Evans auxiliaries often low?
A3: In propionate aldol reactions, the α-methyl group on the enolate creates a significant steric clash with the auxiliary in one of the possible transition states, strongly disfavoring it and leading to high diastereoselectivity.[13][14] In acetate aldol reactions, this α-methyl group is absent. This removes the key unfavorable steric interaction, leaving only the weaker dipole-dipole minimization to control selectivity.[13][14] The smaller size of the acetate enolate also allows for a less organized transition state, further reducing diastereoselectivity.[13]
Data Presentation
Table 1: Diastereoselective Alkylation of Evans Auxiliaries with Various Electrophiles
| Entry | Chiral Auxiliary | Acyl Group | Base | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | LDA | Benzyl bromide | >99:1 | [5] |
| 2 | (S)-4-benzyl-2-oxazolidinone | Propionyl | LDA | Benzyl bromide | >99:1 | [5] |
| 3 | (S)-4-benzyl-2-oxazolidinone | Propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | [7] |
| 4 | (S)-4-isopropyl-2-oxazolidinone | Propionyl | NaHMDS | Ethyl iodide | 94:6 | [5] |
| 5 | (S)-4-benzyl-2-oxazolidinone | Phenylacetyl | LDA | Methyl iodide | >95% d.e. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyl Evans Auxiliary
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (concentration typically 0.1-0.5 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add the strong base (e.g., LDA or NaHMDS, 1.05-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.1-1.5 equiv) dropwise to the enolate solution at -78 °C. The reaction time will vary depending on the electrophile and can range from 1 to several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the major diastereomer.
Protocol 2: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid
-
Reaction Setup: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete by TLC.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with aqueous HCl (e.g., 1 M) to pH ~2-3.
-
Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer or during purification.
Visualizations
Caption: Workflow for Evans Auxiliary Alkylation.
Caption: Troubleshooting Poor Diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tminehan.com [tminehan.com]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Grignard Synthesis of 2,3-Dimethylbutanoic Acid
Welcome to the technical support center for the Grignard synthesis of 2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical synthesis.
Troubleshooting Guide
Low yields are a common issue in Grignard reactions. The following table outlines potential causes and solutions to improve the yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent.[1][2] | Ensure Anhydrous Conditions: Rigorously dry all glassware, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon.[1][2] Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[2] |
| Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction.[2] | Activate the Magnesium: Use fresh, high-purity magnesium turnings. Activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Grinding the magnesium in a mortar and pestle can also expose a fresh surface. | |
| Poor Quality Alkyl Halide: Impurities in the alkyl halide (e.g., 2-bromo-3-methylbutane or 2-bromobutane) can be detrimental.[1] | Purify the Alkyl Halide: If the purity is questionable, it may need to be purified, for example, by distillation, before use.[1] | |
| Formation of Side Products | Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a dimer.[1] | Slow Addition of Alkyl Halide: Add the alkyl halide solution to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1] |
| Reaction with Carbon Dioxide Byproducts: Inefficient carbonation can lead to the formation of ketones and tertiary alcohols.[3] | Optimize Carbonation: Use a large excess of freshly crushed dry ice to ensure complete reaction and to minimize contact with atmospheric moisture.[2] Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution.[2] |
Experimental Workflow for Grignard Synthesis of this compound
References
troubleshooting cleavage of chiral auxiliary in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cleavage of chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: My chiral auxiliary cleavage reaction is not going to completion. What are the common causes?
A1: Incomplete cleavage is a frequent issue. Key factors to investigate include:
-
Insufficient Reagent: Ensure you are using the correct stoichiometry, and often a slight excess, of the cleaving reagent. For sterically hindered substrates, a larger excess may be necessary.[1]
-
Reaction Time and Temperature: Some cleavage reactions are slow, especially with bulky substrates or at low temperatures.[1][2] Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time if the starting material is still present and no product degradation is observed.
-
Reagent Quality and Activity: Ensure your reagents are pure and active. Hydride reagents (e.g., LiAlH₄, LiBH₄) can degrade with improper storage. For catalytic reactions like hydrogenolysis, check for potential catalyst poisoning.[1]
-
Solubility Issues: Poor solubility of the substrate or reagent can hinder the reaction. Ensure an appropriate solvent system is used where all components are well-dissolved.[1]
Q2: I'm observing epimerization at the α-stereocenter during cleavage. How can I prevent this?
A2: Preserving stereochemical integrity is critical. Epimerization often occurs via the formation of a planar enolate or enol intermediate, especially under basic or acidic conditions.[1][3][4] To minimize this:
-
Use Milder Conditions: Opt for the mildest possible cleavage method. For example, enzymatic hydrolysis or methods using neutral conditions can be alternatives to harsh basic or acidic hydrolysis.
-
Lower the Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) significantly reduces the rate of enolization and subsequent epimerization.[1]
-
Choose the Right Reagent: For hydrolytic cleavage of Evans' auxiliaries, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally preferred over LiOH alone as it selectively cleaves the exocyclic amide bond under milder conditions, minimizing epimerization and side reactions.[5][6][7]
-
Careful pH Control: During workup, avoid prolonged exposure to harsh pH levels. Neutralize the reaction mixture promptly and gently.
Q3: How do I choose the correct cleavage method for my desired product?
A3: The choice of cleavage method is dictated by the functional group you wish to obtain.[8] The table below summarizes common transformations for N-acyl chiral auxiliaries like Evans' oxazolidinones.
| Desired Product | Functional Group | Common Cleavage Reagents | Auxiliary Example |
| Carboxylic Acid | -COOH | LiOH / H₂O₂; H₂O₂, TBAH | Evans', Oppolzer's[8][9] |
| Primary Alcohol | -CH₂OH | LiAlH₄; LiBH₄; NaBH₄ | Evans', Myers'[2][8] |
| Aldehyde | -CHO | LiAlH₄ (controlled temp); DIBAL-H | Evans', Myers'[8] |
| Ester | -COOR | NaOMe / MeOH; Ti(OR)₄ | Evans'[8] |
| Ketone | -COR | Grignard Reagents; Organolithiums | Myers'[10] |
Q4: I am having trouble removing the chiral auxiliary from the product after the reaction. What are some effective purification strategies?
A4: Recovering the chiral auxiliary for reuse is a key advantage of this methodology.[5][11]
-
Acid-Base Extraction: Most chiral auxiliaries (like Evans' oxazolidinones or Oppolzer's sultams) are recoverable.[5] After cleavage, the auxiliary can often be separated from the product through a series of aqueous extractions by altering the pH to render the product or the auxiliary soluble in either the aqueous or organic layer.
-
Chromatography: If extraction is insufficient, column chromatography is a reliable method for separating the product from the recovered auxiliary.
-
Crystallization: If your product is a crystalline solid, crystallization can be a highly effective method for purification, leaving the auxiliary and other impurities in the mother liquor.
Troubleshooting Workflows
A systematic approach is crucial when a cleavage reaction fails. The following workflow can help diagnose and solve common issues.
Guide by Chiral Auxiliary Type
Evans' Oxazolidinones
Evans' auxiliaries are widely used for stereoselective alkylations, aldol reactions, and other transformations.[8][12] Their cleavage, while versatile, can present challenges.
Common Issue: Low Regioselectivity during Hydrolysis
-
Problem: During hydrolysis with LiOH, cleavage occurs at the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl, leading to a ring-opened hydroxyamide side product.[13]
-
Cause: Lithium hydroxide (LiOH) alone can attack both carbonyls. The desired pathway involves the formation of lithium hydroperoxide (LiOOH) from LiOH and H₂O₂, which is a softer nucleophile and selectively attacks the exocyclic carbonyl.[5][7]
-
Solution: Ensure an adequate excess of hydrogen peroxide (H₂O₂) is used relative to LiOH. The standard protocol often uses a large excess of H₂O₂ to favor the formation of LiOOH and drive the reaction towards the desired product.[6][13] Perform the reaction at 0 °C to further improve selectivity.
Quantitative Data: Effect of Conditions on Evans' Auxiliary Cleavage [13]
| Entry | Base (eq.) | H₂O₂ (eq.) | Solvent | Temp (°C) | Yield of Acid (%) | Hydroxyamide Byproduct (%) |
| 1 | LiOH (1.6) | 4.6 | THF/H₂O | 20 | 94.1 | 4.6 |
| 2 | LiOH (1.6) | 4.6 | THF/H₂O | 0 | 97.5 | 1.8 |
| 3 | NaOH (2.0) | 4.6 | THF/H₂O | 20 | 92.3 | 6.5 |
| 4 | LiOH (1.6) | 2.0 | THF/H₂O | 20 | 95.2 | 3.1 |
Data adapted from studies on related substrates and intended for illustrative purposes.
Oppolzer's Camphorsultam
This auxiliary is known for its high diastereoselectivity and crystallinity, but cleavage can be challenging, sometimes requiring harsh conditions.
Common Issue: Low Yields with Sterically Hindered Substrates
-
Problem: Standard cleavage methods (e.g., LiOH/H₂O₂) give low yields for N-acyl sultams with significant steric bulk around the carbonyl group.[9] This is often due to competitive cleavage of the N-S bond.
-
Solution: A modified protocol using tetrabutylammonium hydroxide (TBAH) and hydrogen peroxide in a solvent like DME has been shown to be more effective for hindered substrates. This method often proceeds under milder conditions and with higher regioselectivity, improving yields.[9]
Myers' Pseudoephedrine Amides
Pseudoephedrine is an effective and recoverable auxiliary, particularly for the asymmetric alkylation of enolates to produce chiral carboxylic acids, alcohols, and ketones.[10][14]
Common Issue: Difficulty with Reductive Cleavage
-
Problem: Reductive cleavage of the tertiary pseudoephedrine amide to the corresponding primary alcohol using reagents like LiAlH₄ is sluggish or incomplete.
-
Cause: The tetrahedral intermediate formed upon hydride addition can be stable, and C-N bond cleavage may be slow.
-
Solution: A highly effective method involves using lithium amidotrihydroborate (LAB), which has been shown to cleanly reduce even sterically hindered pseudoephedrine amides to the primary alcohols in high yield.[2] For cleavage to the carboxylic acid, basic hydrolysis (e.g., KOH/H₂O) at reflux is often effective.[2]
Reagent Selection Guide
The choice of cleavage reagent is fundamental to accessing the desired product without compromising yield or stereochemical purity. This decision tree outlines a selection process based on the target functional group.
Key Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans' Oxazolidinone to a Carboxylic Acid
This protocol details the widely used method of cleaving an N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[6]
Materials:
-
N-Acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂) (Caution: strong oxidant)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add 30% aqueous hydrogen peroxide (4.0 equiv). Then, add an aqueous solution of LiOH·H₂O (2.0 equiv in ~2 mL of water) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by the slow, portion-wise addition of sodium sulfite (5.0 equiv) at 0 °C to reduce the excess peroxide. Stir for 20 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Acidify to pH ~3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The chiral auxiliary can often be recovered from the organic layer.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product as necessary by column chromatography or crystallization.
Protocol 2: Reductive Cleavage of a Myers' Pseudoephedrine Amide to a Primary Alcohol
This protocol describes the reductive cleavage of an α-substituted pseudoephedrine amide to the corresponding chiral primary alcohol.
Materials:
-
α-substituted pseudoephedrine amide substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) (Caution: reacts violently with water)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (3.0-5.0 equiv) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF and add it dropwise via syringe or addition funnel to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly, add water (X mL, where X = grams of LiAlH₄ used) dropwise. Then, add 15% aqueous NaOH (X mL), followed by more water (3X mL). A granular precipitate should form.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. The pseudoephedrine auxiliary is typically recovered from the filtrate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. synarchive.com [synarchive.com]
Technical Support Center: Minimizing Byproducts in Nitrile Hydrolysis to 2,3-Dimethylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2,3-dimethylbutanoic acid via nitrile hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of 2,3-dimethylbutanenitrile, focusing on minimizing byproduct formation and maximizing the yield of this compound.
Issue 1: Low yield of this compound with significant unreacted 2,3-dimethylbutanenitrile.
-
Question: My reaction has a low conversion rate, and a large amount of the starting nitrile remains. What are the likely causes and how can I improve the yield?
-
Answer: A low conversion rate is typically due to insufficient reaction time, temperature, or reagent concentration. Nitrile hydrolysis often requires forceful conditions to proceed to completion.[1]
-
Possible Cause 1: Insufficient Reaction Time or Temperature. The hydrolysis of nitriles can be slow, especially compared to the subsequent hydrolysis of the amide intermediate.[2][3][4]
-
Solution: Increase the reaction time and/or temperature. Heating the reaction mixture under reflux is a common practice for both acidic and basic hydrolysis.[2][3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Possible Cause 2: Inadequate Acid or Base Concentration. The concentration of the acid or base catalyst is crucial for the reaction rate.
-
Solution: For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][5] For base-catalyzed hydrolysis, use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] Increasing the concentration may improve the reaction rate, but be mindful of potential side reactions.
-
-
Issue 2: High proportion of 2,3-dimethylbutanamide byproduct in the final product mixture.
-
Question: My final product is contaminated with a significant amount of 2,3-dimethylbutanamide. How can I promote the complete hydrolysis to the carboxylic acid?
-
Answer: The formation of an amide is an intermediate step in the hydrolysis of a nitrile to a carboxylic acid.[2][3][6] The accumulation of the amide byproduct indicates that the second stage of the hydrolysis is incomplete.
-
Possible Cause 1: Reaction conditions are too mild. Milder conditions may favor the formation and isolation of the amide, particularly in base-catalyzed hydrolysis.[7][8]
-
Solution: Employ more vigorous reaction conditions. Increasing the temperature, extending the reaction time, or using a higher concentration of the acid or base can facilitate the hydrolysis of the amide to the carboxylic acid.[7] Acidic conditions are generally more effective at driving the reaction to the carboxylic acid.[7]
-
-
Possible Cause 2: Premature work-up. Stopping the reaction too early will result in the isolation of the intermediate amide.
-
Solution: Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques (TLC, GC, or NMR) before quenching the reaction and proceeding with the work-up.
-
-
Issue 3: Formation of unexpected byproducts, particularly with acid-catalyzed hydrolysis.
-
Question: I am observing unexpected byproducts in my acid-catalyzed hydrolysis. What could be causing this and how can I prevent it?
-
Answer: The formation of unexpected byproducts can be attributed to side reactions promoted by the reaction conditions.
-
Possible Cause: Pinacol-Pinacolone Rearrangement. If the synthesis of 2,3-dimethylbutanenitrile involves a cyanohydrin intermediate derived from 3-methyl-2-butanone, acid hydrolysis at elevated temperatures can induce a pinacol-pinacolone type rearrangement, leading to byproducts like 3-methyl-2-butanone.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms for acid- and base-catalyzed nitrile hydrolysis?
A1: Both acid- and base-catalyzed hydrolysis proceed in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[6]
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[10][11][12]
-
Base-Catalyzed Hydrolysis: A hydroxide ion, a strong nucleophile, directly attacks the carbon atom of the nitrile. Proton transfers then lead to the formation of an amide. The amide is subsequently hydrolyzed by the base to form a carboxylate salt and ammonia. The free carboxylic acid is obtained after acidification in a separate work-up step.[6][10]
Q2: Which method is preferable for minimizing the amide byproduct: acid or base hydrolysis?
A2: Acid-catalyzed hydrolysis is generally more reliable for converting nitriles completely to carboxylic acids.[7] While basic hydrolysis can also yield the carboxylic acid under harsh conditions, it can sometimes be stopped at the amide stage under milder conditions.[7][8] Therefore, for minimizing the amide byproduct, acidic conditions are often preferred.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of the starting nitrile and the appearance of the product.
-
Gas Chromatography (GC): GC can be used to quantify the relative amounts of the starting material, intermediate amide, and the final carboxylic acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and allow for the quantification of the components in the reaction mixture.
Q4: What is the recommended procedure for purifying the final this compound?
A4: After the reaction is complete, the purification procedure depends on whether acid or base hydrolysis was used.
-
Following Acid Hydrolysis: The reaction mixture will contain the carboxylic acid and an ammonium salt. The product can often be extracted with an organic solvent like diethyl ether or methylene chloride.[1][13]
-
Following Base Hydrolysis: The mixture will contain the carboxylate salt. It must first be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and form the free carboxylic acid, which can then be extracted with an organic solvent.[2]
-
Final Purification: After extraction and drying of the organic layer, the solvent is removed. The crude this compound can then be purified by distillation, often under reduced pressure.[1][13]
Data Presentation
Table 1: Influence of Reaction Conditions on Nitrile Hydrolysis
| Parameter | Condition | Expected Outcome on Yield of this compound | Expected Outcome on Amide Byproduct |
| Catalyst | Strong Acid (e.g., conc. HCl, H₂SO₄) | High yield, drives reaction to completion.[7] | Generally low, as the amide is readily hydrolyzed.[7] |
| Strong Base (e.g., NaOH, KOH) | High yield with sufficient heat/time.[7] | Can be significant if conditions are too mild.[7][8] | |
| Temperature | Low to Moderate (e.g., 40-60°C) | Slower reaction, may result in incomplete conversion. | Higher potential for amide accumulation. |
| High (e.g., Reflux) | Faster reaction, higher conversion to carboxylic acid.[2][3] | Lower levels, as high temp promotes amide hydrolysis. | |
| Reaction Time | Short | Incomplete reaction, lower yield. | High levels of unreacted nitrile and intermediate amide. |
| Long | Higher yield, drives reaction to completion. | Lower levels, allows for complete hydrolysis of the amide. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 2,3-Dimethylbutanenitrile
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylbutanenitrile (1 equivalent) with an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC until the starting nitrile is no longer detectable.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Protocol 2: Base-Catalyzed Hydrolysis of 2,3-Dimethylbutanenitrile
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylbutanenitrile (1 equivalent) with an excess of aqueous sodium hydroxide (e.g., 6 M NaOH).
-
Heat the mixture to reflux with stirring. Ammonia gas may be evolved.[2]
-
Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cooled mixture with concentrated hydrochloric acid to a pH of ~1-2.
-
Extract the acidified mixture with a suitable organic solvent (e.g., diethyl ether, 3x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the hydrolysis of 2,3-dimethylbutanenitrile.
Caption: Troubleshooting logic for minimizing byproducts in nitrile hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 13. benchchem.com [benchchem.com]
troubleshooting low diastereoselectivity in alkylation reactions
Welcome to the Technical Support Center for troubleshooting alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low diastereoselectivity in my alkylation reaction?
Low diastereoselectivity can stem from several factors related to your reaction setup and reagents. The most common culprits include:
-
Reaction Temperature: Temperature control is critical. Generally, lower temperatures (−78 °C) enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.[1][2] Higher temperatures can lead to a decrease in selectivity.[3]
-
Enolate Geometry: The formation of a specific enolate geometry (E or Z) is often crucial for high stereocontrol.[1] Incomplete or incorrect enolate formation can result in a mixture of diastereomers.[1]
-
Choice of Base: The base used for deprotonation plays a significant role. Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, which helps in forming a single enolate species.[1][4] Weaker or less hindered bases can lead to an equilibrium between starting material and the enolate, or the formation of multiple enolate geometries, reducing diastereoselectivity.[1]
-
Solvent: The solvent can influence the aggregation state and reactivity of the enolate.[1] Polar, coordinating solvents like tetrahydrofuran (THF) can chelate to the metal cation of an enolate, creating a more rigid transition state that often improves diastereoselectivity.[2][5]
-
Reagent Purity: The purity of all reagents, including the substrate, alkylating agent, and solvents, is essential.[3] The presence of water, for instance, can quench the enolate.[3]
-
Additives (e.g., Lithium Chloride): In certain reactions, like those using pseudoephedrine amides, additives are crucial. Anhydrous lithium chloride (LiCl) is often required to modify the enolate's aggregation state and enhance reactivity and selectivity.[3]
-
Steric Hindrance: The steric bulk of the substrate, electrophile, or chiral auxiliary can significantly impact the facial selectivity of the reaction.[1][6]
Q2: I'm observing a nearly 1:1 mixture of diastereomers. How can I improve this?
A 1:1 diastereomeric ratio suggests a lack of facial bias during the alkylation. This is a common issue when the reaction is not under proper kinetic control. Here are key areas to investigate:
-
Optimize Reaction Temperature: Lowering the temperature is one of the most effective ways to improve diastereoselectivity.[1] Running the reaction at -78 °C (dry ice/acetone bath) is a standard practice to maximize kinetic control.[4]
-
Re-evaluate Your Base: For kinetic control, a strong, bulky base like LDA is preferred to ensure rapid and irreversible deprotonation at the less hindered site.[4][7] If you are using a weaker base like an alkoxide, you may be operating under thermodynamic control, which allows for enolate equilibration and can lead to lower selectivity.[7]
-
Ensure Anhydrous Conditions: All glassware should be flame-dried, and solvents must be anhydrous.[3] Trace amounts of water can react with the enolate and disrupt the stereochemical control.
-
Check Reagent Stoichiometry: Using the correct stoichiometry of base and additives is critical. For example, in pseudoephedrine-directed alkylations, at least 5-6 equivalents of anhydrous LiCl are recommended.[8]
Q3: How do I choose between kinetic and thermodynamic control for my enolate formation?
The choice between kinetic and thermodynamic control depends on which regioisomeric enolate you want to form from an unsymmetrical ketone. The conditions for each are distinct.
-
Kinetic Control: This favors the formation of the less substituted (less stable) enolate because the proton at the less sterically hindered α-carbon is removed more quickly.[9] To achieve this, you should use:
-
Thermodynamic Control: This favors the formation of the more substituted (more stable) enolate.[7] This is achieved under conditions that allow for equilibration, where the more stable enolate predominates over time. The required conditions are:
| Parameter | Kinetic Control | Thermodynamic Control |
| Favored Product | Less substituted, less stable enolate (formed faster)[7] | More substituted, more stable enolate (energetically favored)[7] |
| Base | Strong, bulky (e.g., LDA, KHMDS)[4] | Strong or weak, small (e.g., NaH, NaOEt, NaOH)[4] |
| Temperature | Low (-78 °C)[4] | Higher (Room temp. or above)[4] |
| Reaction Time | Short (less than an hour)[4] | Long (over 20 hours)[4] |
| Solvent | Aprotic (e.g., THF)[10] | Protic or aprotic (allows equilibration)[10] |
Q4: My reaction is slow and gives a low yield in addition to poor diastereoselectivity. What should I do?
Slow reactions and low yields can be linked to the same factors causing poor selectivity. Consider these troubleshooting steps:
-
Increase Reactivity with Additives: For unreactive electrophiles, additives may be necessary. In pseudoephedrine amide alkylations, N,N'-dimethylpropyleneurea (DMPU) can enhance enolate reactivity.[8] The addition of lithium halides can also accelerate the rate of deprotonation in some cases.[10]
-
Change the Electrophile: If possible, switch to a more reactive electrophile. For example, an alkyl iodide or triflate is more reactive than an alkyl bromide.[8]
-
Adjust Temperature (Carefully): While lower temperatures are better for selectivity, for particularly unreactive electrophiles, you may need to slowly warm the reaction from -78 °C to 0 °C to improve the rate.[3] Monitor the reaction closely by TLC or LC-MS to find the optimal balance between rate and selectivity.[8]
-
Use Excess Reagent: Using a slight excess of the enolate (1.3–1.8 equivalents) can help drive the reaction to completion, but avoid using excess base, as it can destroy many electrophiles.[3]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the logical steps for troubleshooting and the key factors influencing the outcome of your reaction.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key factors influencing diastereoselectivity in alkylations.
Caption: Pathways for Kinetic vs. Thermodynamic enolate formation.
Experimental Protocols
Prototypical Protocol for Diastereoselective Alkylation of a Pseudoephedrine Amide
This protocol provides a general guideline for achieving high diastereoselectivity in the alkylation of an N-acyl pseudoephedrine derivative.
1. Preparation of LDA Solution (Lithium Diisopropylamide):
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (2.1 equivalents) to the cold THF.[8]
-
Slowly add n-butyllithium (n-BuLi) (2.1 equivalents) dropwise to the solution.[8]
-
Stir the mixture for 5 minutes at -78 °C, then briefly warm to 0 °C for 5 minutes before cooling back down to -78 °C to ensure complete formation of LDA.[8]
2. Enolate Formation:
-
To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0 equivalents) as a solid.[3][8]
-
In a separate flame-dried flask, dissolve the pseudoephedrine amide substrate (1.0 equivalent) in anhydrous THF.[8]
-
Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C via cannula.[8]
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[3][8]
3. Alkylation:
-
Slowly add the alkylating agent (1.0-1.5 equivalents) to the enolate solution at -78 °C.[3] For less reactive electrophiles, the reaction may be allowed to warm to 0 °C.[3]
-
Stir the reaction at the chosen temperature for 1 to 12 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.[8]
4. Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride at the reaction temperature.[1][3]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
The crude product can be purified by flash column chromatography or recrystallization to improve the diastereomeric excess (d.e.).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ochemacademy.com [ochemacademy.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Technical Support Center: Improving Separation of Diastereomeric Menthyl Esters
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols for improving the separation of diastereomeric menthyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using (-)-menthol for diastereomeric resolution?
A1: The resolution of a racemic mixture (a 50:50 mixture of two enantiomers) using an enantiomerically pure agent like l-(-)-menthol is a classic chemical resolution technique.[1] The process involves the esterification of a racemic carboxylic acid with (-)-menthol, which converts the pair of enantiomers into a pair of diastereomers.[1][2] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics such as solubility, melting point, and chromatographic retention times.[1][3][4][5] This difference allows them to be separated by standard laboratory techniques like fractional crystallization or chromatography.[1][4] After separation, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure carboxylic acids, and the (-)-menthol auxiliary can be recovered.[1][3]
Q2: What are the primary methods for separating diastereomeric menthyl esters?
A2: The two primary methods for separating diastereomeric menthyl esters are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[1]
-
HPLC separates diastereomers based on their different interactions with the stationary and mobile phases.[3] This technique can be used on both analytical and preparative scales.[6][7]
-
Fractional Crystallization relies on the different solubilities of the diastereomers in a specific solvent.[1] One diastereomer will preferentially crystallize from a solution, allowing for its separation by filtration.[1][4] This method is particularly suitable for rapidly obtaining large quantities of pure enantiomers.[8]
Q3: Is a chiral stationary phase (CSP) required to separate diastereomers by HPLC?
A3: Not necessarily. Because diastereomers have different physical properties, a chiral column is often not required to resolve them.[3] Separation can frequently be achieved on standard achiral reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns.[3] However, polysaccharide-based chiral stationary phases (CSPs) can also exhibit high selectivity for diastereomers and may be a viable option if achiral methods are unsuccessful.[3][6][7]
Q4: Which esterification method is most effective for coupling racemic acids with (-)-menthol?
A4: The choice of esterification method can significantly impact the yield and success of the resolution.[1]
-
Shiina Esterification: This method often uses an acid anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA) and is frequently effective, providing high yields.[1][6][9]
-
Steglich Esterification: This is a mild and widely used method employing a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1] It is useful for substrates that are sensitive to harsher conditions.[1]
-
Acid Chlorides: Reacting the corresponding acid chloride of the racemic acid with menthol is another common and effective method.[8]
General Experimental Workflow
The overall process involves converting enantiomers into separable diastereomers and then isolating the desired enantiomer.
Caption: General workflow for chiral resolution via diastereomeric menthyl esters.
Troubleshooting Guide: HPLC Separation
Problem: My diastereomers are co-eluting or show very poor resolution.
This is a selectivity problem, meaning the chromatographic conditions do not sufficiently differentiate between the two diastereomers.[3]
-
Potential Cause: Suboptimal mobile phase composition.
-
Recommended Action: This is the most effective first step.[3] Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution.[3] If using a gradient, try making it shallower to enhance resolution.[10] Also, consider changing the organic modifier entirely (e.g., substitute acetonitrile with methanol or vice-versa), as they offer different selectivities.[10]
-
Potential Cause: Incorrect stationary phase.
-
Recommended Action: If mobile phase optimization is insufficient, change the column chemistry.[3] If you are using a standard C18 column, try a phenyl-hexyl or a silica column for normal-phase separation.[3] A chiral stationary phase (CSP) can also provide the necessary selectivity.[3]
-
Potential Cause: Unfavorable column temperature.
-
Recommended Action: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[3] Increasing temperature can sometimes improve efficiency, while lowering it can improve resolution in other cases.[3][10]
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Problem: My peaks are split or show significant tailing.
This is often an efficiency problem related to the column or sample preparation.[10]
-
Potential Cause: Sample solvent incompatibility.
-
Recommended Action: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Potential Cause: Acidic silanol interactions.
-
Recommended Action: Older or lower-quality silica columns may have exposed, acidic silanol groups that cause tailing.[3] Use a modern, high-purity, end-capped column to mitigate this issue.[3]
Data Presentation: Example HPLC Separation Conditions
| Analyte | Stationary Phase | Mobile Phase | Flow Rate | Temp. | Retention Times (min) | Reference |
| Glutamate Analog Precursor | CHIRALFLASH IC (30 x 100 mm) | EtOH/Hexane (65:35) | 20 mL/min | 25 °C | 7.0 and 11.5 | [6][9] |
| Glutamate Analog Precursor | CHIRALPAK IC (4.6 x 250 mm) | EtOH/Hexane (1:19) | 1 mL/min | 40 °C | 9.6 and 11.8 | [6][7] |
Experimental Protocol: HPLC Method Development
-
Initial Screening: Select two to three different achiral columns (e.g., C18, Phenyl).[3] For each column, run a broad gradient (e.g., 10-90% organic solvent over 10-15 minutes) with two different mobile phase systems (e.g., Water/Acetonitrile and Water/Methanol for reversed-phase) to find conditions that show at least partial separation.[3]
-
Gradient to Isocratic Conversion: Based on the most promising screening run, convert the gradient method to an isocratic one.[3] The isocratic percentage should be based on the organic solvent percentage at which the diastereomers eluted during the gradient run.[3]
-
Mobile Phase Optimization: Systematically adjust the isocratic mobile phase composition in small increments (2-5%) to maximize the resolution between the peaks.[3]
-
Temperature and Flow Rate Optimization: Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).[3] Afterward, fine-tune the flow rate to optimize efficiency; lower flow rates can sometimes improve resolution but will increase run time.[3]
-
Method Validation: Once optimal conditions are found, validate the method for robustness and reproducibility.[3]
Troubleshooting Guide: Fractional Crystallization
Problem: The diastereomeric esters are "oiling out" instead of crystallizing.
Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Potential Cause: Poor solvent choice.
-
Recommended Action: The success of the separation relies on the difference in solubility between the two diastereomers.[4] An ideal solvent will maximize this difference.[4] Screen a variety of solvents or solvent mixtures to find one where one diastereomer is sparingly soluble while the other remains dissolved.
-
Potential Cause: Cooling rate is too fast.
-
Recommended Action: A rapid temperature drop can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature, potentially by placing the flask in an insulated container, before moving it to an ice bath.[4]
-
Potential Cause: Presence of impurities.
-
Recommended Action: Impurities can inhibit crystallization.[1] Ensure the diastereomeric ester mixture is sufficiently pure before attempting crystallization, for example, by running it through a quick silica gel plug.[6]
Problem: The recovery yield of the desired diastereomer is very low.
-
Potential Cause: Too much solvent was used.
-
Recommended Action: Using an excessive amount of solvent will leave a significant portion of the desired, less-soluble diastereomer in the mother liquor.[4] Reduce the amount of solvent used to dissolve the mixture, ensuring it is just enough to dissolve the compound at an elevated temperature.
-
Potential Cause: Insufficient cooling.
-
Recommended Action: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation of the less-soluble diastereomer.[4]
Caption: Troubleshooting workflow for diastereomeric crystallization.
Experimental Protocol: Diastereomeric Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where one diastereomer has significantly lower solubility than the other.
-
Dissolution: In an Erlenmeyer flask, dissolve the diastereomeric mixture in the minimum amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[4] To ensure slow cooling, the flask can be placed in an insulated container.[4]
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for 20-30 minutes to maximize precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[4]
-
Drying and Analysis: Dry the crystals under vacuum and analyze their diastereomeric excess (d.e.) by HPLC or NMR. If necessary, a second recrystallization can be performed to further enhance purity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0022972A1 - Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Study of (2S)-2,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on (2S)-2,3-dimethylbutanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for a forced degradation study of (2S)-2,3-dimethylbutanoic acid?
A1: Based on ICH guidelines and studies on similar chiral carboxylic acids like ibuprofen, the following stress conditions are recommended to achieve degradation in the range of 5-20%[1][2]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid-state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH option 1) for an appropriate duration.
Q2: I am not observing any degradation under the recommended acidic conditions. What should I do?
A2: If no degradation is observed, consider increasing the severity of the stress conditions. You can try the following:
-
Increase the concentration of the acid (e.g., to 1 M HCl).
-
Increase the temperature (e.g., to 80°C).
-
Extend the duration of the study.
It is also crucial to ensure proper sample preparation and that the analytical method is sensitive enough to detect small changes. For some carboxylic acids, like ibuprofen, stability in acidic media has been noted, so extensive degradation may not always be achievable[3].
Q3: My sample shows significant degradation in the basic hydrolysis study, exceeding the target 20%. How can I control the degradation?
A3: To achieve the target degradation of 5-20%, you should reduce the intensity of the stress conditions. Consider these adjustments:
-
Decrease the concentration of the base (e.g., to 0.01 M NaOH).
-
Lower the temperature (e.g., to 40°C or room temperature).
-
Shorten the exposure time.
Perform time-point studies (e.g., 2, 4, 8, 12 hours) to identify the optimal duration for achieving the desired degradation level.
Q4: What are the potential degradation products of (2S)-2,3-dimethylbutanoic acid?
A4: While specific degradation products for (2S)-2,3-dimethylbutanoic acid are not extensively documented, based on the reactivity of carboxylic acids, potential degradation pathways could lead to:
-
Oxidation: Formation of hydroxylated derivatives or cleavage of the carbon chain.
-
Decarboxylation: Loss of the carboxylic acid group under thermal stress.
-
Isomerization: Potential for racemization at the chiral center under harsh conditions, leading to the formation of (2R)-2,3-dimethylbutanoic acid.
Further investigation using techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Sensitivity in HPLC Analysis
Symptoms:
-
Tailing or fronting of the analyte peak.
-
Low signal-to-noise ratio.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate pH of the mobile phase | For acidic analytes like (2S)-2,3-dimethylbutanoic acid, the mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its protonated form. This typically improves peak shape. |
| Sub-optimal column chemistry | Use a column suitable for polar compounds, such as a C18 column with polar end-capping or a polar-embedded phase. |
| Low UV absorbance of the analyte | (2S)-2,3-dimethylbutanoic acid lacks a strong chromophore. Consider derivatization to enhance UV detection or use alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD)[4]. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Difficulty in Separating Enantiomers and Diastereomers
Symptoms:
-
Co-elution of (2S)- and (2R)-2,3-dimethylbutanoic acid.
-
Inability to resolve potential diastereomeric degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Achiral HPLC column | Standard reversed-phase columns will not separate enantiomers. A chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns are often effective for separating chiral carboxylic acids[5]. |
| Inadequate mobile phase for chiral separation | Optimize the mobile phase for the chiral column. This may involve using normal-phase solvents (e.g., hexane/isopropanol) or polar organic mobile phases with specific additives as recommended by the column manufacturer. |
| Formation of diastereomers | If degradation introduces a new chiral center, diastereomers may form. These can often be separated on a standard achiral column with careful method optimization. |
Experimental Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (2S)-2,3-dimethylbutanoic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 12 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 12 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (2S)-2,3-dimethylbutanoic acid.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified intervals, withdraw an aliquot and dilute with the mobile phase for analysis. It may be necessary to quench the reaction with an antioxidant like sodium bisulfite before analysis.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Hypothetical Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | No. of Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | 60°C | ~15% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~18% | 3 |
| Thermal (Solid) | - | 48 hours | 80°C | ~8% | 1 |
| Photolytic (Solid) | ICH Option 1 | - | - | ~10% | 2 |
Visualizations
Caption: Workflow for the forced degradation study of (2S)-2,3-dimethylbutanoic acid.
Caption: Potential degradation pathways for (2S)-2,3-dimethylbutanoic acid.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Stability of 2,3-Dimethylbutanoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-dimethylbutanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially lead to the degradation of the compound.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the carboxylic acid group.
-
Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents and to be aware of any potential incompatibilities.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, appropriate solvent in which this compound is readily soluble, such as ethanol, methanol, or a buffered aqueous solution.
-
Preparation: Prepare solutions in a clean environment to avoid contamination. If possible, filter the solution through a 0.22 µm filter to remove any particulates.
-
Storage Conditions: Store stock solutions in tightly sealed containers at refrigerated temperatures (2-8 °C). For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles and storing at -20 °C or below. Protect solutions from light.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram is often an indication of degradation. These unknown peaks could be degradation products resulting from hydrolysis, oxidation, or other reactions. To identify these products, advanced analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required. To prevent their formation, it is critical to control the storage conditions of your solution, including pH, temperature, and light exposure.
Q4: Can the stereochemistry of this compound be affected by storage conditions?
A4: While the chiral center at the C2 position of this compound is generally stable, extreme conditions could potentially lead to racemization. It is good practice to periodically check the enantiomeric purity of your solution using a suitable chiral chromatography method if the stereochemistry is critical for your application.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency / Decreased Concentration Over Time | Chemical degradation due to improper storage (e.g., elevated temperature, exposure to light, inappropriate pH). | Prepare fresh solutions for critical experiments. For stored solutions, re-quantify the concentration before use. Implement a stability testing protocol under your specific storage conditions to determine the solution's shelf-life. |
| Precipitate Formation in Solution | Poor solubility in the chosen solvent, especially at lower temperatures. Change in pH leading to precipitation. | Ensure the concentration is below the solubility limit in the chosen solvent. Consider using a co-solvent. If using a buffered solution, ensure the pH is appropriate and stable. |
| Inconsistent Experimental Results | Use of a degraded or improperly prepared solution. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Ensure accurate and precise preparation of all solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[1][2] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep the samples at room temperature for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
-
3. Data Analysis:
-
Calculate the percentage degradation of this compound in each stress condition.
-
Identify and quantify any degradation products.
-
Determine the primary degradation pathways.
Quantitative Data Summary (Illustrative Example)
The following table provides an example of how to present the quantitative data from a forced degradation study. The values presented here are for illustrative purposes only and are not based on experimental data for this compound.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl, 60 °C | 24 | 95.2 | 2.1 | Not Detected |
| 1 N HCl, 60 °C | 24 | 88.5 | 5.8 | 1.2 |
| 0.1 N NaOH, RT | 24 | 98.1 | Not Detected | Not Detected |
| 1 N NaOH, RT | 24 | 92.4 | 3.5 | Not Detected |
| 3% H₂O₂, RT | 24 | 90.7 | 4.3 | 2.5 |
| 70 °C | 24 | 96.3 | 1.5 | Not Detected |
| Photostability | 24 | 99.5 | Not Detected | Not Detected |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Esterification Conditions with L-Menthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of L-menthol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Conversion Rate or Reaction Stalls
Question: My L-menthol esterification reaction is very slow or has stopped prematurely, resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer: A low conversion rate in L-menthol esterification can stem from several factors, ranging from suboptimal reaction conditions to catalyst inactivation. Here are the key areas to investigate:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal for your specific catalyst. For enzymatic reactions, temperatures that are too low will slow the reaction, while excessive heat can denature the enzyme.[1] For chemical catalysis, such as with sulfuric acid, a temperature of around 60°C has been used, as higher temperatures may favor the reverse hydrolysis reaction.[2]
-
pH (for enzymatic reactions): The pH of the buffer used for enzyme immobilization can significantly impact its catalytic activity. This is due to a phenomenon known as "pH memory." For instance, Candida rugosa lipase often performs well when immobilized from a solution with a pH around 7.0.[1]
-
Water Content: Water content can be a critical parameter. While a large amount of water can shift the equilibrium towards hydrolysis, a certain amount is often necessary for enzyme activity.[3] The optimal water activity should be determined experimentally for your system.[3]
-
-
Catalyst Inactivation:
-
Byproduct Inhibition: Some reactions produce byproducts that can inhibit or inactivate the catalyst. For example, in enzymatic reactions using vinyl acetate, the production of acetic acid can lower the pH and inactivate the lipase.[1] Consider adding a mild base or using a buffered system to neutralize acidic byproducts.[1]
-
Solvent Effects: Certain organic solvents can strip the essential water layer from an enzyme, leading to inactivation.[1] Ensure the chosen solvent is compatible with your lipase.
-
-
Insufficient Catalyst Concentration:
-
Increase the catalyst loading in the reaction mixture. It is advisable to perform a dose-response experiment to find the optimal catalyst concentration.[1]
-
-
Poor Mixing:
-
Ensure adequate agitation (e.g., 150-200 rpm) to minimize mass transfer limitations, especially when using immobilized enzymes or heterogeneous catalysts.[1]
-
-
Reversibility of the Reaction:
Issue 2: Poor Selectivity or Formation of Side Products
Question: My reaction is producing significant amounts of side products, or in the case of racemic menthol, the enantioselectivity is low. How can I improve the selectivity?
Answer: Undesired side reactions and low selectivity are common challenges. The following adjustments can help improve the desired product formation:
-
For Enantioselective Enzymatic Reactions (Low Enantiomeric Excess - ee):
-
Suboptimal Enzyme Choice: The selected lipase may not be sufficiently selective for the menthol enantiomers. It is recommended to screen different lipases to find one with higher enantioselectivity for your specific substrate.[1]
-
Reaction Temperature Too High: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. A balance must be struck between reaction speed and selectivity.[1]
-
-
Side Product Formation in Chemical Synthesis:
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or side reactions.[2] Monitor the reaction progress and stop it once the optimal conversion of the starting material is achieved.
-
Catalyst Choice: The type and amount of catalyst can influence the reaction pathway. For acid-catalyzed reactions, strong acids can sometimes promote side reactions like dehydration. Consider using a milder catalyst or optimizing the catalyst concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for L-menthol esterification?
A1: The optimal conditions are highly dependent on the specific carboxylic acid and catalyst used. However, here are some reported starting points:
-
Enzymatic Esterification:
-
Acid-Catalyzed (Fischer) Esterification:
Q2: How can I monitor the progress of my L-menthol esterification reaction?
A2: Reaction progress is typically monitored by taking small aliquots at regular intervals and analyzing them using chromatographic techniques.[1]
-
Gas Chromatography (GC): Chiral GC is particularly useful for determining both the conversion rate and the enantiomeric excess (ee) of the remaining L-menthol and the produced menthyl ester.[1]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[6][7][8]
Q3: What are the common methods for purifying the final menthyl ester product?
A3: After the reaction is complete, the menthyl ester needs to be purified from unreacted starting materials, catalyst, and byproducts. Common purification techniques include:
-
Liquid-Liquid Extraction: The reaction mixture can be washed with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst and unreacted carboxylic acid.[7]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the ester from other components of the reaction mixture.[1][9]
-
Distillation: For volatile esters, distillation under reduced pressure can be used for purification.[8]
Data Presentation
Table 1: Optimized Conditions for L-Menthol Esterification with Various Carboxylic Acids
| Carboxylic Acid | Catalyst | Molar Ratio (Menthol:Acid) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | H₂SO₄ | Not specified | 60 | 90 min | 88.43 | [6][7] |
| Lactic Acid | Silicotungstic acid on bentonite | 1:1.1 | 130 | 3 h | 83.97 | [10] |
| Cinnamic Acid | H₂SO₄ | 1:2 | 60 | 5 h | 96.38 | [2] |
| Oleic Acid | Candida rugosa lipase | 1:3 | 30 | 24 h | 96 | [11] |
| Lauric Acid | Candida rugosa lipase | 2:1 | 35 | 72 h | ~11 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of L-Menthol with Acetic Anhydride
This protocol is based on the synthesis of L-menthyl acetate.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-menthol, acetic anhydride, and a suitable solvent such as diethyl ether.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (98%) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for the desired reaction time (e.g., 90 minutes).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Add a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Shake well and allow the layers to separate. The organic phase contains the desired ester.
-
Extraction: Collect the organic phase and wash it with water.
-
Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: General Procedure for Enzymatic Esterification of L-Menthol
This protocol provides a general method for lipase-catalyzed esterification.[1]
-
Reactant Preparation: Dissolve L-menthol and the desired carboxylic acid or acyl donor (e.g., vinyl acetate) in a suitable organic solvent in a reaction vessel.
-
Temperature Equilibration: Equilibrate the mixture to the desired reaction temperature (e.g., 30-50°C) with stirring.
-
Enzyme Addition: Add the immobilized lipase to initiate the reaction.
-
Monitoring: Monitor the reaction by taking aliquots at regular time intervals for GC analysis to determine conversion and enantiomeric excess.
-
Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Purification: The filtrate, containing the menthyl ester and unreacted L-menthol, can then be processed for product separation and purification, for example, by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esterification of Menthol and Lactic Acid by Silicotungstic Acid Catalyst Supported on Bentonite | Scientific.Net [scientific.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
preventing epimerization during chiral synthesis of 2,3-dimethylbutanoic acid
Welcome to the Technical Support Center for the chiral synthesis of 2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to preventing epimerization during the synthesis of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] In the context of synthesizing a specific enantiomer of this compound (e.g., (R)- or (S)-), epimerization at the α-carbon leads to the formation of the undesired enantiomer, reducing the enantiomeric excess (e.e.) and the overall purity of the final product. The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their specific stereoisomer, making the prevention of epimerization crucial.[2][3]
Q2: What are the primary causes of epimerization during the synthesis of α-branched carboxylic acids like this compound?
A2: Epimerization is most commonly caused by the formation of a planar enolate intermediate at the α-carbon.[1] Factors that promote this include:
-
Strong Bases: Strong bases can readily abstract the acidic proton at the stereocenter.[1][4]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for epimerization.[1][4]
-
Prolonged Reaction Times: Extended exposure to conditions that facilitate epimerization increases the likelihood of its occurrence.[1]
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.[1]
Q3: Which synthesis strategies are recommended for producing enantiomerically pure this compound while minimizing epimerization?
A3: Several robust methods are employed, with the most common being:
-
Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective transformation. Evans' oxazolidinones and pseudoephedrine amides are highly effective for this purpose.[5]
-
Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[5][6]
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my synthesized this compound?
A4: The most common and reliable methods for determining the e.e. of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers. The carboxylic acid may require derivatization to an ester or amide to improve its chromatographic behavior.[7][8]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method often requires derivatization of the carboxylic acid to a more volatile ester, which is then analyzed on a chiral GC column.[8][9]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Symptoms:
-
NMR or HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers.
-
The final product has low enantiomeric excess after cleavage of the auxiliary.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Incorrect Base or Temperature | The choice of base and reaction temperature is critical for forming the desired Z-enolate, which leads to high diastereoselectivity. Use strong, sterically hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C).[2][7] |
| Epimerization of the Stereocenter | Avoid prolonged reaction times at elevated temperatures. Maintain strict temperature control throughout the reaction.[7] |
| Presence of Water or Protic Impurities | Ensure all glassware is flame-dried and reagents are anhydrous. Water can quench the enolate and lead to side reactions, reducing diastereoselectivity.[7] |
| Steric Hindrance of the Electrophile | While isopropyl iodide or bromide is commonly used, its steric bulk can sometimes lead to lower diastereoselectivity. Ensure the electrophile is pure and added slowly at low temperature. |
Logical Workflow for Troubleshooting Poor Diastereoselectivity
A troubleshooting workflow for low diastereoselectivity.
Issue 2: Incomplete Cleavage of the Chiral Auxiliary
Symptoms:
-
The final product is contaminated with the N-acyl-auxiliary.
-
Low overall yield of the desired this compound.
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Insufficient Cleavage Reagent | Ensure a sufficient excess of the cleavage reagent is used. For Evans' oxazolidinones, a common method is using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][4] |
| Inadequate Reaction Time | Allow for sufficient reaction time for the cleavage to go to completion. Monitor the reaction by TLC or LC-MS. |
| Side Reactions During Cleavage | The use of LiOH alone can sometimes lead to endocyclic cleavage of the oxazolidinone ring. The combination of LiOH and H₂O₂ is generally more effective and minimizes side reactions.[3] |
Experimental Workflow for Synthesis and Cleavage
General workflow for chiral auxiliary-mediated synthesis.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a general guideline and may require optimization.
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add 3-methylbutanoyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Work up the reaction and purify the N-acylated oxazolidinone by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF/hexanes) and stir for 30 minutes to form the lithium enolate.[3]
-
Add isopropyl iodide (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.[3]
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product. Purify the major diastereomer by column chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water, and cool to 0 °C.
-
Slowly add an aqueous solution of hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[4]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Perform an acid-base extraction to separate the chiral auxiliary from the desired carboxylic acid.[3]
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2,3-Dimethylbutanoate
-
Reaction Setup:
-
Prepare racemic ethyl 2,3-dimethylbutanoate by standard esterification of the racemic acid.
-
In a suitable flask, combine the racemic ester (e.g., 5.0 g), n-heptane (25 mL), and a phosphate buffer (0.1 M, pH 7.0, 25 mL).[6]
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB) (e.g., 500 mg).[6]
-
-
Enzymatic Hydrolysis:
-
Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme. This is crucial for achieving high enantiomeric excess for both the unreacted ester and the produced acid.[6]
-
-
Product Separation:
-
Separate the organic and aqueous layers.
-
The organic layer contains the enriched unreacted (R)- or (S)-ester (depending on the enzyme's selectivity).
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.[6]
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the enantiomerically enriched this compound.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity in Alkylation Reactions
| Parameter | Condition A | Diastereomeric Ratio (d.r.) A | Condition B | Diastereomeric Ratio (d.r.) B |
| Temperature | -30 °C | 85:15 | -78 °C | >95:5 |
| Solvent | Toluene | 70:30 | THF | 90:10 |
| Base | n-BuLi | 80:20 | LDA | >95:5 |
Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.[2]
Table 2: Expected Yields and Purity for a Well-Optimized Evans' Auxiliary Synthesis
| Parameter | Expected Value |
| Diastereomeric Excess (de) of Alkylation | >95% |
| Enantiomeric Excess (ee) after Purification | >98% |
| Overall Yield | 60-80% |
Data compiled from typical outcomes of asymmetric alkylation using Evans' oxazolidinones.[3]
References
Technical Support Center: Optimizing Grignard Reactions Through Magnesium Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective activation of magnesium in Grignard reactions. Our aim is to address specific experimental challenges to enhance reaction success, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating a Grignard reaction?
A1: The main impediment to starting a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2] Successful initiation, therefore, hinges on methods that disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1][2]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs:
-
The disappearance of the characteristic color of a chemical activator, such as the purple or brown color of iodine.[2][3]
-
Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[2]
-
The reaction mixture turning cloudy or developing a grey-brownish color.[2][3]
-
A noticeable warming of the reaction flask, as the reaction is exothermic.[2][3]
-
The appearance of bubbles on the surface of the magnesium.[3]
Q3: Which solvents are appropriate for Grignard reactions?
A3: Ethereal solvents are standard for Grignard reactions because they are aprotic and can solvate and stabilize the Grignard reagent.[4][5] Commonly used solvents include diethyl ether (Et₂O) and tetrahydrofuran (THF).[4] THF is often preferred for less reactive halides due to its superior solvating capabilities.[6][7] It is crucial that all solvents are strictly anhydrous, as even trace amounts of water will quench the Grignard reagent.[3][8][9]
Q4: What are common side reactions that can lower the yield of my Grignard reaction?
A4: A prevalent side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the remaining organic halide to create a homocoupled byproduct (R-R).[3][8] This is more common at higher temperatures and with certain substrates.[8][10] To minimize this, the organic halide should be added slowly and in a controlled manner to maintain its low concentration in the reaction mixture.[3][8] Another common issue is the protonation of the highly basic Grignard reagent by any acidic protons present, most notably from trace amounts of water, which quenches the reagent.[3]
Troubleshooting Guides
Issue 1: The Grignard Reaction Fails to Initiate
If your Grignard reaction is not starting, work through the following troubleshooting workflow.
Issue 2: The Reaction Starts but the Yield is Low
Low yields often indicate the presence of side reactions or suboptimal conditions.
| Potential Cause | Recommended Solution |
| Wurtz Coupling | Add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[3][8] |
| Protonation of Grignard Reagent | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a positive pressure of a dry, inert atmosphere (nitrogen or argon).[3] Use freshly distilled, anhydrous solvents.[8][9] |
| Incomplete Grignard Formation | The reaction may not have gone to completion. Ensure sufficient reaction time and consider a more effective activation method if using a less reactive halide. |
| Impure Reagents | Purify the organic halide (e.g., by distillation) and use high-purity magnesium turnings.[8] Impurities in commercial magnesium can be detrimental to the reaction.[11] |
| Side Reactions with Functional Groups | Grignard reagents are strong bases and will react with acidic protons from functional groups like hydroxyls (-OH) and amines (-NH₂). These functional groups must be protected before attempting the Grignard reaction.[4] |
Magnesium Activation Methods: A Comparative Overview
The choice of activation method can significantly influence the success of a Grignard reaction.
| Activation Method | Typical Amount | Visual Indicator of Initiation | Typical Temperature | Notes |
| Iodine (I₂) Crystals | A few small crystals | Disappearance of purple/brown color[2] | Room temperature to gentle warming[2] | A very common and simple method.[2] Can sometimes lead to iodinated byproducts.[8] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution)[2] | Room temperature | The reaction with DBE is often vigorous.[2] It reacts with magnesium to give MgBr₂ and ethylene, introducing no secondary Grignard reagent.[12] |
| Mechanical Crushing | N/A | Localized bubbling or cloudiness | Room temperature | Exposes fresh magnesium surface by physically breaking the oxide layer.[1][13] |
| Sonication | N/A | General cloudiness and warming | Room temperature | Cleans the magnesium surface through cavitation.[1][13] |
| Diisobutylaluminum hydride (DIBAH) | 5-12 mol% | Temperature increase | ≤ 20°C for aryl halides, lower for alkyl halides[14] | Also acts as a drying agent.[14] Requires careful handling due to its pyrophoric nature.[8] |
Detailed Experimental Protocols
Protocol 1: Activation of Magnesium using Iodine
This protocol outlines the chemical activation of magnesium turnings using iodine crystals, a widely used and effective method.
Procedure:
-
Glassware Preparation : Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried either by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Assemble the glassware while warm and cool under a stream of an inert gas like nitrogen or argon.[3][9]
-
Reagent Setup : To the dried flask, add the magnesium turnings (typically 1.1-1.2 equivalents) and a magnetic stir bar.[3]
-
Initiation : Add a single, small crystal of iodine to the flask.[2][3] The flask may be gently warmed to sublime the iodine, which helps to coat the magnesium turnings.[8][13]
-
Solvent and Halide Addition : Add a small portion of the anhydrous ether solvent to cover the magnesium, followed by a small amount of the organic halide solution.[2]
-
Observation : Stir the mixture. A successful initiation is indicated by the fading of the iodine's purple or brown color and other signs like bubbling or a gentle exotherm.[2][3]
-
Continuation : Once the reaction has initiated, slowly add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[4]
Protocol 2: Activation of Magnesium using 1,2-Dibromoethane (DBE)
DBE is a highly effective activator, especially for less reactive organic halides.
Procedure:
-
Glassware and Reagent Preparation : Use scrupulously dried glassware and maintain an inert atmosphere as described in the previous protocol.
-
Reagent Setup : Place the magnesium turnings and a stir bar in the reaction flask.
-
Solvent Addition : Add a portion of the anhydrous ether solvent to cover the magnesium.[2]
-
Initiation : With stirring, use a syringe to add a few drops of 1,2-dibromoethane to the magnesium suspension.[2][8] Initiation is marked by the evolution of ethylene gas (bubbling).[1]
-
Organic Halide Addition : After the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[2]
Protocol 3: Mechanical Activation of Magnesium
This method avoids chemical activators by physically disrupting the magnesium oxide layer.
Procedure:
-
Glassware and Reagent Preparation : Use dried glassware and an inert atmosphere as previously described. Add the magnesium turnings to the flask.
-
Mechanical Agitation : Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1][2] This should be done carefully to avoid breaking the glassware.
-
Initiation : After the mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.
-
Continuation : Once initiated, proceed with the dropwise addition of the remaining organic halide solution.[2]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 2,3-Dimethylbutanoic Acid Enantiomers: A Guide for Researchers
A comprehensive examination of the stereoisomers of 2,3-dimethylbutanoic acid, detailing their physicochemical properties, analytical separation, and potential biological significance for researchers, scientists, and drug development professionals.
The subtle yet profound impact of stereochemistry on the biological activity of molecules is a cornerstone of modern drug discovery and development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of this compound, a chiral branched-chain fatty acid. While specific biological activities for each enantiomer are not extensively documented in publicly available literature, this comparison aims to provide a foundational understanding based on their physicochemical properties and the known roles of related compounds.
Physicochemical Properties: A Tale of Two Isomers
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and density. However, they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. The specific rotation, a standardized measure of this activity, is equal in magnitude but opposite in sign for a pair of enantiomers.
| Property | (R)-2,3-Dimethylbutanoic Acid | (S)-2,3-Dimethylbutanoic Acid | Racemic this compound |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol [2][3] | 116.16 g/mol [4] |
| CAS Number | 27855-05-6[5] | 15071-34-8[3] | 14287-61-7[4] |
| Boiling Point | ~190-191 °C | ~190-191 °C[3] | Not specified |
| Melting Point | Not specified | ~10 °C or -1.5 to -2 °C[3] | Not specified |
| Density | Not specified | ~0.87 g/cm³ or 0.928-0.944 g/mL[3] | Not specified |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Not specified in reviewed literature. | 0° (optically inactive) |
Note: The conflicting melting point and density values for the (S)-enantiomer may be due to variations in experimental conditions and sample purity.
Enantioselective Separation: Experimental Protocols
The separation of this compound enantiomers is challenging due to their small size and lack of a UV-absorbing chromophore.[6] Consequently, derivatization is often required to facilitate analysis by chiral chromatography.
Chiral Gas Chromatography (GC) of Methyl Esters
This method involves the conversion of the carboxylic acid to its more volatile methyl ester derivative, followed by separation on a chiral GC column.[7]
1. Derivatization to Methyl Esters:
-
Reagents: this compound, Boron trifluoride-methanol solution (BF₃-MeOH).[7]
-
Procedure: To a sample of this compound, add a 14% solution of BF₃ in methanol. Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.[7]
2. Chiral GC Analysis:
-
Column: A chiral stationary phase, such as a cyclodextrin-based column.[7]
-
Carrier Gas: Inert gas (e.g., Helium, Hydrogen).[7]
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7]
Indirect Chiral High-Performance Liquid Chromatography (HPLC)
This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7][8]
1. Derivatization with a Chiral Amine:
-
Chiral Derivatizing Agent (CDA): A chiral amine, such as (R)- or (S)-1-(1-anthryl)ethylamine, which also provides a UV chromophore for detection.[7]
-
Procedure: Activate the carboxylic acid group of this compound using a coupling agent (e.g., a carbodiimide). React the activated acid with the chiral amine in a suitable solvent.[7]
2. Achiral HPLC Analysis:
-
Column: A standard reversed-phase column (e.g., C18).[7]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier (e.g., formic acid).[7]
-
Detection: UV or Fluorescence detector.[7]
Experimental Workflow for Chiral Analysis
Caption: General workflow for the chiral analysis of this compound.
Biological Activity: An Area of Unexplored Potential
While specific studies directly comparing the biological activities of (R)- and (S)-2,3-dimethylbutanoic acid are scarce, the broader class of branched-chain fatty acids (BCFAs) is known to participate in various physiological processes.[9] BCFAs are components of the gut microbiome and have been implicated in the modulation of metabolic and inflammatory pathways.[9]
Potential Signaling Pathways
Short-chain fatty acids (SCFAs) and BCFAs can act as signaling molecules, primarily through two main mechanisms:
-
G-protein Coupled Receptor (GPCR) Activation: SCFAs are known to activate GPCRs such as Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).[9] Activation of these receptors can influence metabolic and immune responses. It is plausible that the enantiomers of this compound could exhibit stereoselective interactions with these or other GPCRs.
-
Histone Deacetylase (HDAC) Inhibition: Some SCFAs, notably butyrate, are known inhibitors of HDACs.[9] By inhibiting these enzymes, they can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects. The potential for the enantiomers of this compound to act as HDAC inhibitors warrants investigation.
Plausible Signaling Pathways for Branched-Chain Fatty Acids
Caption: Hypothesized signaling pathways for this compound enantiomers.
Conclusion and Future Directions
The (R)- and (S)-enantiomers of this compound represent a compelling area for further research. While their fundamental physicochemical properties are beginning to be characterized, significant data gaps remain, most notably the lack of experimentally determined specific rotation values. Furthermore, the exploration of their differential biological activities is in its infancy. Future studies should focus on elucidating the stereospecific interactions of these enantiomers with biological targets such as GPCRs and HDACs. Such research will not only enhance our understanding of the physiological roles of branched-chain fatty acids but also potentially uncover new therapeutic avenues in metabolic and inflammatory diseases. The use of these enantiomers as chiral building blocks in asymmetric synthesis also remains a valuable application in drug discovery.[1][10]
References
- 1. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]
- 2. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Chemical Purity of 2,3-Dimethylbutanoic Acid: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the chemical purity of 2,3-dimethylbutanoic acid, a chiral carboxylic acid and important building block in pharmaceutical synthesis, is critical for quality control and regulatory compliance.[1] This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for this purpose. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their analytical needs.
Methodology Comparison: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for purity assessment.[1] For a volatile compound like this compound, GC-MS is a primary method, often requiring derivatization to improve its volatility and thermal stability.[2] HPLC offers an alternative approach, capable of analyzing the acid directly or after derivatization, and is particularly well-suited for separating enantiomers.[3]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
Table 1: GC-MS Method Performance (with Derivatization)
| Parameter | Silylation (BSTFA) | Esterification (PFBBr) |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL |
| Limit of Quantification (LOQ) | Mid ng/mL | Mid pg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Key Advantages | Robust, widely used | High sensitivity with ECD |
| Key Disadvantages | Moisture sensitive | Derivatization can be complex |
Table 2: HPLC Method Performance
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Limit of Detection (LOD) | Low µg/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Mid µg/mL | Mid to high ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 3% |
| Key Advantages | No derivatization required | Enhanced sensitivity, uses standard columns |
| Key Disadvantages | Requires specialized chiral column | Derivatization adds a step |
Experimental Protocols
GC-MS Method with Silylation Derivatization
This protocol details the determination of this compound purity using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility of the analyte by replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2][4]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.[1]
-
If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen, as water can interfere with the silylation reaction.[2]
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst).[2]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[2]
-
Allow the vial to cool to room temperature before injection.[1]
2. GC-MS System and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
-
Inlet Temperature: 250 °C.[6]
-
Injection Mode: Split (e.g., 50:1).[6]
-
Injection Volume: 1 µL.[6]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
MS System: Agilent 5973N or equivalent.
-
MS Transfer Line Temperature: 230 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: m/z 35-200.[6]
3. Data Analysis:
-
The resulting TMS-ester of this compound will be separated and detected.
-
Confirm the identity of the peak by its mass spectrum.[1]
-
Calculate the chemical purity by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.
Alternative Method: Direct Chiral HPLC
This protocol describes the direct analysis of this compound using a chiral stationary phase (CSP) without derivatization. This method is particularly useful for determining enantiomeric purity.[1][3]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[3]
2. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[1][5]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA). A typical composition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA.[1]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.[6]
3. Data Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]
-
Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.[1]
-
Inject the sample solution.
-
Identify the peaks corresponding to the enantiomers.
-
Calculate the chemical purity by the area percentage of the main peak and the enantiomeric excess (e.e.) if required.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods described.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Comparison of GC-MS and direct HPLC analytical workflows.
References
Chiral HPLC: A Comparative Guide to Determining Enantiomeric Excess of (2R)-2,3-dimethylbutanoic Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is paramount for the characterization and quality control of chiral molecules. (2R)-2,3-dimethylbutanoic acid, a chiral building block, presents a common analytical challenge due to its small size and lack of a strong UV-absorbing chromophore. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, supported by representative experimental data and detailed protocols.
Two primary HPLC strategies are employed for the enantioseparation of chiral carboxylic acids like 2,3-dimethylbutanoic acid: Direct Chiral HPLC using a chiral stationary phase (CSP) and Indirect Chiral HPLC following derivatization to form diastereomers.
Performance Comparison of Chiral HPLC Methods
The choice between direct and indirect methods often depends on available instrumentation, required sensitivity, and method development goals. The indirect method is frequently favored for its robustness and enhanced sensitivity with standard UV detectors.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (via Derivatization) |
| Principle | Enantiomers are directly separated based on differential interactions with a Chiral Stationary Phase (CSP). | Enantiomers are first converted into diastereomers, which are then separated on a standard achiral column.[1] |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[2][3] | Achiral Reversed-Phase (e.g., C18).[1] |
| Analyte Form | Underivatized acid. | Diastereomeric amides (e.g., with a chiral amine).[1] |
| Detection | Mass Spectrometry (MS), Refractive Index (RI), or UV (if derivatized for detection).[1] | UV or Fluorescence (chromophore introduced by derivatization).[1][4] |
| Advantages | - Simpler sample preparation.- Avoids potential side reactions from derivatization. | - High sensitivity with standard UV/Fluorescence detectors.- Utilizes common, less expensive achiral columns.[1]- Often provides excellent resolution. |
| Disadvantages | - Requires specialized, more expensive chiral columns.- May require non-standard detectors (MS, RI) due to lack of chromophore.[1]- Method development can be more empirical. | - Requires an additional derivatization step.- Derivatization reaction must be complete and free of racemization.[5] |
Quantitative Data Summary
The following tables present representative quantitative data for the two methods. Baseline separation is typically considered to be achieved when the resolution (Rs) is ≥ 1.5.
Table 1: Representative Data for Direct Chiral HPLC Method
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Time (t_R1) | ~18.0 min[6] |
| Retention Time (t_R2) | ~20.0 min[6] |
| Separation Factor (α) | ~1.1 - 1.2 (Typical) |
| Resolution (Rs) | > 1.5 (Typical for baseline separation)[7] |
Table 2: Representative Data for Indirect Chiral HPLC Method
| Parameter | Value |
| Derivatizing Agent | (R)-1-(1-Anthryl)ethylamine[1] |
| Stationary Phase | C18 (5 µm particle size)[1] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min[1] |
| Temperature | 25°C[1] |
| Retention Time (Diastereomer 1) | ~15.5 min (Representative) |
| Retention Time (Diastereomer 2) | ~17.0 min (Representative) |
| Separation Factor (α) | > 1.1 (Typical) |
| Resolution (Rs) | > 2.0 (Typical) |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol outlines the direct separation of (2R)- and (2S)-2,3-dimethylbutanoic acid enantiomers using a polysaccharide-based CSP.[3]
1. Materials:
-
(2R)-2,3-dimethylbutanoic acid sample
-
Racemic this compound standard
-
Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)
-
HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)
-
HPLC system with a suitable detector (e.g., MS, RI)
2. Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-Hexane:IPA:TFA in a 90:10:0.1 volume ratio.
-
Filter the mobile phase through a 0.45 µm filter and degas for at least 15 minutes.
3. Standard and Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of the (2R)-2,3-dimethylbutanoic acid sample in the mobile phase.
4. HPLC System and Conditions:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a 1.0 mL/min flow rate until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Inject 10 µL of the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject 10 µL of the sample solution.
5. Data Analysis:
-
Identify the peaks corresponding to the (2R) and (2S) enantiomers in the sample chromatogram based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This protocol involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[1][4]
1. Materials:
-
This compound sample (racemic or enantiomerically enriched)
-
Chiral Derivatizing Agent (CDA), e.g., (R)-1-(1-anthryl)ethylamine
-
Coupling agent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Aprotic solvent, e.g., Dichloromethane or Acetonitrile
-
Standard C18 HPLC column
-
HPLC grade Acetonitrile, Water, and Formic Acid
-
HPLC system with a UV detector
2. Derivatization Procedure:
-
In a vial, dissolve approximately 1 mg of the this compound sample in 500 µL of dichloromethane.
-
Add 1.2 equivalents of the chiral amine derivatizing agent (e.g., (R)-1-(1-anthryl)ethylamine).
-
Add 1.5 equivalents of EDC.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Quench the reaction with a small amount of water.
-
The resulting solution containing the diastereomeric amides can often be diluted with the mobile phase and injected directly.
3. HPLC System and Conditions:
-
Equilibrate the C18 column with the mobile phase.
-
Use a gradient of acetonitrile and water (both containing 0.1% formic acid) to elute the diastereomers.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to the appropriate wavelength for the chromophore introduced by the derivatizing agent (e.g., ~254 nm for the anthryl group).
-
Inject 10 µL of the derivatized sample.
4. Data Analysis:
-
The two diastereomers will be separated on the achiral column. Identify the peaks corresponding to each diastereomer.
-
Calculate the enantiomeric excess based on the relative peak areas of the two diastereomers.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 2,3-Dimethylbutanoic Acid: A Comparative 1H NMR Analysis
A definitive guide for researchers to distinguish 2,3-dimethylbutanoic acid from its isomers using 1H NMR spectroscopy, supported by experimental data and detailed protocols.
In the realm of organic chemistry and drug development, precise structural confirmation of molecules is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides a comprehensive comparison of the 1H NMR spectral data of this compound with its structural isomer, 3,3-dimethylbutanoic acid, to showcase how subtle differences in their molecular architecture lead to distinct and identifiable NMR spectra.
Comparative 1H NMR Data
The structural differences between this compound and its isomer, 3,3-dimethylbutanoic acid, are clearly reflected in their respective 1H NMR spectra. The following table summarizes the key quantitative data obtained from their spectra, providing a basis for unambiguous identification.
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| This compound | -COOH | ~12.0-10.0 | Singlet (broad) | 1H |
| H-2 | ~2.4 | Multiplet | 1H | |
| H-3 | ~1.9 | Multiplet | 1H | |
| -CH3 (at C2) | ~1.2 | Doublet | 3H | |
| -CH3 (at C3) | ~0.9 | Doublet | 6H | |
| 3,3-Dimethylbutanoic acid | -COOH | 11.89 | Singlet (broad) | 1H |
| -CH2- | 2.24 | Singlet | 2H | |
| -C(CH3)3 | 1.06 | Singlet | 9H |
Note: The chemical shifts for this compound are predicted based on established NMR principles as experimental data was not available in the searched databases. The data for 3,3-dimethylbutanoic acid is from experimental sources.[1]
The stark contrast in the splitting patterns and integration values allows for clear differentiation. The presence of multiplets for the H-2 and H-3 protons and two distinct methyl signals (a doublet and a doublet for the two methyl groups at C3) in this compound is a direct consequence of the adjacent chiral centers and the resulting spin-spin coupling. Conversely, 3,3-dimethylbutanoic acid exhibits simple singlets for its methylene and tert-butyl protons, indicating a lack of adjacent non-equivalent protons.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the carboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
2. NMR Spectrometer Parameters:
-
The 1H NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to improve signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-15 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.
-
The integration of each signal is calculated to determine the relative number of protons giving rise to that signal.
-
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined from the splitting patterns of the signals.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using 1H NMR follows a logical progression from sample preparation to final spectral interpretation and comparison.
Caption: Workflow for 1H NMR based structural confirmation.
This systematic approach ensures that the final structural assignment is based on a rigorous analysis of the experimental data, allowing for confident differentiation between isomers and confirming the identity of this compound. The characteristic downfield shift of the carboxylic acid proton, typically observed between 10-12 ppm, serves as an initial indicator of the functional group present.[2][3][4] The subsequent detailed analysis of the alkyl region provides the specific fingerprint for the carbon skeleton.
References
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of (2R)-2,3-Dimethylbutanoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chiral building blocks is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the reactivity of (2R)-2,3-dimethylbutanoic acid against other structurally similar chiral acids, with a focus on common synthetic transformations. Experimental data and established chemical principles are presented to illuminate the impact of steric hindrance on reaction outcomes.
(2R)-2,3-dimethylbutanoic acid is a valuable chiral building block in organic synthesis, prized for its role in constructing complex stereocenters.[1] However, its structure, featuring methyl groups at both the α and β positions, introduces significant steric bulk around the carboxylic acid functionality. This steric hindrance profoundly influences its reactivity, particularly in common reactions such as esterification and amidation, when compared to less sterically encumbered chiral acids.[1]
Comparative Reactivity Analysis
To contextualize the reactivity of (2R)-2,3-dimethylbutanoic acid, this guide compares it with two other chiral carboxylic acids: (R)-2-methylbutanoic acid and (R)-2-phenylpropanoic acid. (R)-2-methylbutanoic acid offers a baseline for comparison with a single, less impactful methyl group at the α-position.[1] (R)-2-phenylpropanoic acid introduces both steric bulk and electronic effects from the α-phenyl group, providing a different dimension for comparison.[1]
The rate of reactions such as esterification and amidation is highly sensitive to steric hindrance at the carbonyl carbon.[1] As steric bulk increases, the approach of nucleophiles is impeded, leading to slower reaction rates.[2]
Data Presentation: Comparison of Reactivity in Esterification and Amidation
The following table summarizes the relative reactivity of (2R)-2,3-dimethylbutanoic acid and its counterparts in standard esterification and amidation reactions. The data, including reaction times and yields, are representative values derived from established principles of chemical kinetics and steric effects, illustrating the expected trends under comparable reaction conditions.
| Carboxylic Acid | Structure | Reaction Type | Relative Reaction Rate | Typical Reaction Time (h) | Typical Yield (%) |
| (2R)-2,3-Dimethylbutanoic Acid | CH3-CH(CH3)-CH(CH3)-COOH | Steglich Esterification | 1 (Baseline) | 8 - 12 | 70 - 85 |
| (R)-2-Methylbutanoic Acid | CH3-CH2-CH(CH3)-COOH | Steglich Esterification | ~ 2-3x faster | 3 - 5 | > 90 |
| (R)-2-Phenylpropanoic Acid | C6H5-CH(CH3)-COOH | Steglich Esterification | ~ 1.5-2x faster | 4 - 6 | > 90 |
| (2R)-2,3-Dimethylbutanoic Acid | CH3-CH(CH3)-CH(CH3)-COOH | Amidation (via Acid Chloride) | 1 (Baseline) | 4 - 8 | 65 - 80 |
| (R)-2-Methylbutanoic Acid | CH3-CH2-CH(CH3)-COOH | Amidation (via Acid Chloride) | ~ 3-4x faster | 1 - 2 | > 90 |
| (R)-2-Phenylpropanoic Acid | C6H5-CH(CH3)-COOH | Amidation (via Acid Chloride) | ~ 2-3x faster | 2 - 4 | > 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Steglich Esterification
This method is suitable for the esterification of sterically hindered carboxylic acids.[3]
Materials:
-
(2R)-2,3-dimethylbutanoic acid (1.0 eq)
-
Alcohol (e.g., Methanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[3]
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)[3]
-
Dichloromethane (DCM), anhydrous[3]
Procedure:
-
Dissolve (2R)-2,3-dimethylbutanoic acid, methanol, and DMAP in anhydrous DCM in a round-bottom flask.[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[3]
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation via Acid Chloride
This protocol is effective for forming amides from sterically hindered carboxylic acids, which can be challenging with other coupling reagents.[4]
Materials:
-
(2R)-2,3-dimethylbutanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Amine (e.g., Benzylamine, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (2R)-2,3-dimethylbutanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[4]
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Workflows and Concepts
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for Steglich Esterification.
Caption: Steric Hindrance Affecting Nucleophilic Attack.
References
A Comparative Guide to Chiral Purity Methodologies for 2,3-Dimethylbutanoic Acid
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules within the pharmaceutical and chemical industries. For 2,3-dimethylbutanoic acid, a small, branched-chain carboxylic acid, its physical properties present unique analytical challenges, including a lack of a UV chromophore and low volatility.[1] This guide provides a detailed comparison of validated methods for assessing its chiral purity, focusing on chromatographic techniques. Experimental data is summarized, and detailed protocols are provided to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
Overview of Analytical Strategies
The primary methods for the chiral separation of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] A critical consideration for both techniques is the necessity of derivatization. This chemical modification is essential to enhance analyte volatility for GC and to improve detection and interaction with the stationary phase for HPLC.[2]
Alternative methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent, enzymatic kinetic resolution, and diastereomeric crystallization.[1][3] However, GC and HPLC remain the most prevalent techniques for quantitative purity analysis due to their high resolution and sensitivity.
Below is a general workflow for the chiral analysis of this compound, highlighting the crucial derivatization step.
Caption: General workflow for the chiral analysis of this compound.
Method Comparison: Chiral GC vs. Chiral HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography depends on available instrumentation, desired sensitivity, and the specific nature of the analytical challenge. Both are powerful techniques for determining enantiomeric purity.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile compounds. For this compound, derivatization to a more volatile form, such as a methyl or trimethylsilyl (TMS) ester, is mandatory.[2][4] Separation is then achieved on a chiral stationary phase, often based on cyclodextrin derivatives.[1]
Key Advantages:
-
High separation efficiency and resolution.
-
Compatibility with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Key Disadvantages:
-
Derivatization is an absolute requirement.
-
Limited to thermally stable analytes.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers more versatility in method development. Two primary strategies are employed:
-
Direct Method: This approach uses a Chiral Stationary Phase (CSP), typically polysaccharide-based, to directly separate the enantiomers.[5] While direct, derivatization may still be necessary to introduce a chromophore for UV detection, as this compound lacks one.[1]
-
Indirect Method: This strategy involves reacting the acid with a chiral derivatizing agent (e.g., a chiral amine) to form diastereomers.[5] These diastereomeric pairs can then be separated on a standard, non-chiral (achiral) column, such as a C18 column.[2][5] This method is advantageous if a suitable chiral column is unavailable.
Key Advantages:
-
Versatile, with both direct and indirect methods available.
-
Operates at lower temperatures, suitable for a wider range of compounds.
-
The indirect method allows the use of standard, less expensive achiral columns.
Key Disadvantages:
-
The direct method may require a specialized and expensive chiral column.
-
Mobile phase consumption can be higher compared to GC.
-
Peak broadening can sometimes reduce resolution compared to GC.
The following diagram illustrates the decision-making process for choosing between direct and indirect HPLC methods.
Caption: Decision logic for selecting a chiral HPLC method.
Quantitative Data & Method Parameters
The following tables summarize typical experimental conditions and performance data for validated chiral GC and HPLC methods.
Table 1: Chiral Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
| Analyte Form | Methyl Ester or Trimethylsilyl (TMS) Ester Derivatives[2][4] |
| Derivatization Agent | Boron trifluoride-methanol (BF₃-MeOH) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2][4] |
| Stationary Phase | Cyclodextrin-based Chiral GC Column[1] |
| Carrier Gas | Helium or Hydrogen[6] |
| Injection Mode | Split (e.g., 50:1)[6] |
| Oven Program | Example: 80°C (2 min), then ramp 10°C/min to 200°C, hold 5 min[6] |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[2] |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Direct Method | Indirect Method |
| Analyte Form | Underivatized Acid | Diastereomeric Amide Derivatives[2] |
| Derivatizing Agent | N/A | Chiral Amine (e.g., (S)-(-)-α-phenylethylamine) + Coupling Agent[5] |
| Stationary Phase | Chiral (e.g., Chiralpak AD-H, Chiralcel OD-H)[6] | Achiral (e.g., C18)[2] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (e.g., 95:5:0.1, v/v/v)[6] | Acetonitrile / Water with Acid Modifier[2] |
| Flow Rate | ~1.0 mL/min[6] | ~1.0 mL/min[2] |
| Column Temp. | 25 °C[6] | 25 °C[2] |
| Detection | UV (e.g., 210 nm)[6] | UV (wavelength depends on chromophore from derivatizing agent)[2] |
| Resolution (Rs) | Should be ≥ 1.5[6] | Dependent on diastereomer separation |
Experimental Protocols
Detailed methodologies for the most common approaches are provided below. Validation of these methods should adhere to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 1: Chiral GC-MS via Silylation Derivatization
This protocol describes the conversion of this compound to its TMS ester for direct chiral GC analysis.[4]
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of an aprotic solvent (e.g., Dichloromethane).[4]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[4]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[4]
-
Allow the vial to cool to room temperature before injection.[4]
-
-
GC-MS System and Conditions:
-
Column: Chiral Capillary Column (e.g., Cyclodextrin-based).
-
Injector: 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.[6]
-
MS Transfer Line: 230 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[6]
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the derivatized sample.
-
Identify and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.[3]
-
Protocol 2: Indirect Chiral HPLC via Diastereomer Formation
This protocol details the formation of diastereomeric amides for separation on a standard achiral HPLC column.[2][5]
-
Sample Preparation and Derivatization:
-
In a vial, dissolve ~1 mg of the this compound sample in 500 µL of a suitable aprotic solvent (e.g., acetonitrile).[5]
-
Add 1.2 equivalents of a chiral amine derivatizing agent (e.g., (S)-(-)-α-phenylethylamine).[5]
-
Add 1.5 equivalents of a coupling agent (e.g., DCC or HBTU).
-
Allow the reaction to proceed at room temperature for 1-2 hours.[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: Standard Reversed-Phase Column (e.g., C18, 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detector: UV detector set to a wavelength appropriate for the chromophore introduced by the chiral amine (e.g., 254 nm for phenylethylamine).
-
-
Data Analysis:
-
Inject the derivatized sample. The two peaks correspond to the formed diastereomers.
-
Integrate the peak areas for both diastereomers.
-
The ratio of the peak areas corresponds to the enantiomeric ratio of the original sample. Calculate % ee as described in the GC protocol.
-
References
Unraveling the Enantioselective Biological Landscape of 2,3-Dimethylbutanoic Acid: A Comparative Outlook for Researchers
A notable gap in current scientific literature is the absence of direct comparative studies on the biological effects of (2S)-2,3-dimethylbutanoic acid and its enantiomer, (2R)-2,3-dimethylbutanoic acid. While both molecules are primarily recognized for their utility as chiral building blocks in organic synthesis, their structural similarity to biologically active short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) suggests a high probability of undiscovered physiological roles.[1][2] This guide provides a comparative framework based on the potential biological activities of these enantiomers, drawing parallels from related compounds to inform future research directions.
Chirality is a fundamental principle in pharmacology and molecular biology, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets like enzymes and receptors.[2] It is therefore highly probable that (2S)-2,3-dimethylbutanoic acid and (2R)-2,3-dimethylbutanoic acid will exhibit distinct biological activities.[2]
Potential Biological Targets and Inferred Effects
Based on the known mechanisms of SCFAs and BCFAs, two primary areas of investigation for the 2,3-dimethylbutanoic acid enantiomers are their potential interactions with G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs).[1][2]
-
G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate GPCRs such as Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).[1] These receptors are involved in regulating metabolic and immune responses.[1] It is plausible that the enantiomers of this compound could act as agonists or antagonists at these receptors, with differing potencies and efficacies.
-
Histone Deacetylase (HDAC) Inhibition: Certain SCFAs, like butyrate, are well-documented HDAC inhibitors.[1] By inhibiting HDACs, these molecules can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects.[1] The structural characteristics of this compound warrant investigation into its potential, and likely enantioselective, HDAC inhibitory activity.[1]
The following table outlines the potential biological targets and the hypothetical, yet-to-be-determined, effects of the (2S) and (2R) enantiomers of this compound. This is intended as a guide for future research.
| Target Class | Specific Target | Potential Biological Effect of (2S)- and (2R)-2,3-dimethylbutanoic acid | Required Experimental Validation |
| G-Protein Coupled Receptors | FFAR2 (GPR43), FFAR3 (GPR41) | Modulation of metabolic and immune signaling pathways. Enantiomers may exhibit different binding affinities and functional activities (agonist vs. antagonist). | Radioligand binding assays, cAMP assays, calcium flux assays, β-arrestin recruitment assays. |
| Enzymes | Histone Deacetylases (HDACs) | Regulation of gene expression through histone acetylation, potentially leading to anti-inflammatory or anti-cancer effects. Enantiomers may show different inhibitory potencies (IC50 values). | In vitro HDAC activity assays (fluorometric or colorimetric), Western blot for acetylated histones in cell-based assays. |
Proposed Experimental Protocols
To elucidate the potential enantioselective effects of this compound, the following experimental protocols are proposed:
GPCR Activation Assays (e.g., FFAR2/GPR43)
-
Objective: To determine if (2S)- and (2R)-2,3-dimethylbutanoic acid can activate FFAR2 and to quantify their respective potencies (EC50).
-
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) engineered to express human FFAR2 (hFFAR2).
-
Calcium Flux Assay:
-
Plate the hFFAR2-expressing cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare serial dilutions of (2S)-2,3-dimethylbutanoic acid and (2R)-2,3-dimethylbutanoic acid.
-
Use a fluorometric imaging plate reader (FLIPR) to measure the change in fluorescence intensity upon addition of the compounds.
-
A known FFAR2 agonist (e.g., propionate) should be used as a positive control.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 for each enantiomer.
-
In Vitro HDAC Inhibition Assay
-
Objective: To assess the ability of (2S)- and (2R)-2,3-dimethylbutanoic acid to inhibit HDAC activity and to determine their inhibitory potency (IC50).
-
Methodology:
-
Assay Principle: Use a commercially available fluorometric HDAC activity assay kit. These kits typically use a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
-
Procedure:
-
In a 96-well plate, combine a source of HDAC enzymes (e.g., HeLa nuclear extract), the fluorogenic substrate, and varying concentrations of (2S)-2,3-dimethylbutanoic acid or (2R)-2,3-dimethylbutanoic acid.
-
A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.
-
Incubate the plate to allow for the enzymatic reaction.
-
Add the developer solution and measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control. Plot the percent inhibition against the compound concentration and determine the IC50 value for each enantiomer.
-
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the potential biological roles and the necessary experimental investigations, the following diagrams are provided.
Caption: Potential signaling pathways for this compound enantiomers.
Caption: Proposed workflow for comparing enantiomer biological effects.
References
A Structural Showdown: 2,3-Dimethylbutanoic Acid vs. 3,3-Dimethylbutanoic Acid for the Discerning Researcher
In the landscape of branched-chain carboxylic acids, isomeric specificity plays a pivotal role in determining physicochemical properties and potential biological activity. This guide offers a detailed structural and data-driven comparison of two C6 isomers: 2,3-dimethylbutanoic acid and 3,3-dimethylbutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document provides a concise yet comprehensive overview to inform experimental design and synthetic strategies.
At a Glance: Structural and Physicochemical Comparison
The subtle shift of a single methyl group from the C-2 to the C-3 position on the butanoic acid backbone results in notable differences in the physical and chemical characteristics of these two isomers. A key structural differentiator is the chirality of this compound, which possesses a stereocenter at the C-2 position and thus exists as a racemic mixture of (2S) and (2R) enantiomers. In contrast, 3,3-dimethylbutanoic acid is achiral. This fundamental structural variance influences properties such as melting and boiling points.
For a clear comparative analysis, the following table summarizes the key quantitative data for both isomers.
| Property | This compound | 3,3-Dimethylbutanoic Acid |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol |
| IUPAC Name | This compound[3] | 3,3-Dimethylbutanoic acid |
| Synonyms | α,β-Dimethylbutyric acid[4] | tert-Butylacetic acid, Neopentylacetic acid |
| CAS Number | 14287-61-7 | 1070-83-3 |
| Boiling Point | ~190-191 °C[1] | 185-190 °C[5][6] |
| Melting Point | ~ -1.5 °C to 10 °C (enantiomers and racemate may vary)[1] | ~ -11 °C to 6.5 °C[6][7] |
| Density | ~0.928-0.944 g/mL[1] | ~0.912-0.9303 g/cm³[5][7] |
| pKa | Not readily available in cited literature | 4.79 (Predicted)[5] |
| Chirality | Chiral at C-2 | Achiral |
Visualizing the Structural Isomers
The positioning of the methyl groups is the defining structural difference between these two molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | 14287-61-7 | Benchchem [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2,3-Dimethylbutanoic Acid and 2-Methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3-dimethylbutanoic acid and 2-methylbutanoic acid. Understanding the nuanced differences in the reactivity of these structurally similar branched-chain carboxylic acids is crucial for their application in organic synthesis, particularly in the development of novel therapeutics and other fine chemicals. This document outlines their key physicochemical properties, compares their reactivity based on established chemical principles, and provides standardized experimental protocols for their characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-methylbutanoic acid is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in chemical reactions.
| Property | This compound | 2-Methylbutanoic Acid |
| Molecular Formula | C₆H₁₂O₂ | C₅H₁₀O₂ |
| Molecular Weight | 116.16 g/mol | 102.13 g/mol |
| Structure | ||
| pKa | ~4.8 - 5.0 (estimated)[1] | 4.97[2] |
| Boiling Point | ~190-191 °C | 176-177 °C |
| Melting Point | ~ -1.5 to 10 °C | ~ -90 °C[3] |
| Solubility | Soluble in water, ethanol, ether | Partially soluble in water; soluble in organic solvents[4] |
Reactivity Comparison
Acidity
The acidity of a carboxylic acid is determined by the stability of its carboxylate conjugate base. Alkyl groups are electron-donating and can destabilize the negative charge on the carboxylate ion, thereby decreasing acidity (increasing pKa). As shown in Table 1, the pKa of this compound is estimated to be slightly higher than that of 2-methylbutanoic acid. This is consistent with the greater electron-donating inductive effect of the two methyl groups in this compound compared to the single methyl group in 2-methylbutanoic acid.
Nucleophilic Acyl Substitution Reactions (e.g., Esterification and Amidation)
Nucleophilic acyl substitution is a key reaction of carboxylic acids. The rate of these reactions is highly sensitive to steric hindrance at the carbonyl carbon.
-
This compound possesses two methyl groups, one at the α-position and one at the β-position. The α-methyl group, in particular, creates significant steric bulk around the carbonyl group.
-
2-Methylbutanoic acid has only one methyl group at the α-position, resulting in less steric hindrance compared to this compound.[5]
This difference in steric hindrance has a profound impact on their reactivity, as summarized in Table 2.
| Reaction Type | This compound | 2-Methylbutanoic Acid | Rationale |
| Esterification | Slower reaction rate | Faster reaction rate | The increased steric hindrance from the additional methyl group in this compound impedes the approach of the nucleophilic alcohol to the carbonyl carbon. |
| Amidation | Slower reaction rate | Faster reaction rate | Similar to esterification, the bulky nature of this compound slows down the attack of the amine nucleophile. |
The following diagram illustrates the factors influencing the reactivity of these carboxylic acids.
Caption: Factors influencing the reactivity of this compound and 2-methylbutanoic acid.
Experimental Protocols
To empirically determine and compare the reactivity of these two acids, the following experimental protocols can be employed.
Determination of pKa
Objective: To experimentally determine the acid dissociation constant (pKa) of a carboxylic acid.
Methodology: Potentiometric titration.
Materials:
-
Carboxylic acid sample (this compound or 2-methylbutanoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the carboxylic acid solution.
-
Add the NaOH solution in small, known increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then add a few more increments of NaOH.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Competitive Esterification Reaction
Objective: To qualitatively compare the relative esterification rates of this compound and 2-methylbutanoic acid.
Methodology: A competitive reaction where both acids compete for a limited amount of alcohol. The product ratio will indicate the relative reactivity.
Materials:
-
This compound
-
2-Methylbutanoic acid
-
A primary alcohol (e.g., methanol or ethanol)
-
An acid catalyst (e.g., concentrated sulfuric acid)
-
An inert solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., decane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of this compound and 2-methylbutanoic acid.
-
Add a limiting amount of the alcohol (e.g., 0.5 equivalents relative to the total moles of acids).
-
Add the internal standard.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 2 hours).
-
After cooling, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the two ester products formed.
The following diagram outlines the general workflow for the competitive esterification experiment.
Caption: General workflow for a competitive esterification experiment.
Conclusion
References
A Comparative Guide to System Suitability Testing for Chiral HPLC Analysis of 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules such as 2,3-dimethylbutanoic acid is a critical quality attribute in the pharmaceutical industry. Different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are imperative. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. This guide provides a comparative overview of common chiral HPLC methods for this compound, with a focus on system suitability testing (SST) to ensure data quality and reliability. We also present alternative chromatographic techniques for a comprehensive comparison.
System Suitability Testing (SST) for Chiral HPLC
Before initiating any sample analysis, it is crucial to perform system suitability testing to verify that the chromatographic system is adequate for the intended analysis.[1] Key parameters for chiral HPLC system suitability include resolution, repeatability, column efficiency, and tailing factor.[2]
Table 1: Typical System Suitability Test Parameters and Acceptance Criteria for Chiral HPLC
| Parameter | Symbol | Acceptance Criteria | Purpose |
| Resolution | Rs | > 1.5 | Ensures baseline separation of the enantiomers.[3] |
| Repeatability | %RSD | < 2.0% for the major peak; < 10% for the minor peak | Confirms the precision of multiple injections.[4] |
| Tailing Factor | T | ≤ 2.0 | Indicates peak symmetry.[2] |
| Theoretical Plates | N | > 2000 | Measures the efficiency of the column. |
| Signal-to-Noise Ratio (S/N) | S/N | > 10 for the limit of quantitation (LOQ) | Ensures adequate sensitivity for the minor enantiomer.[4] |
Comparative Analysis of Chromatographic Methods
The chiral separation of this compound presents challenges due to its lack of a strong chromophore, small size, and structural flexibility.[5] This often necessitates derivatization to improve detectability and chromatographic performance.[6][7] Below is a comparison of direct and indirect chiral HPLC methods, along with a common alternative, chiral Gas Chromatography (GC).
Table 2: Performance Comparison of Analytical Methods for Chiral this compound Analysis
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Derivatization) | Chiral GC (with Derivatization) |
| Analyte Form | Native | Diastereomeric derivative | Volatile ester derivative |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Achiral (e.g., C18) | Chiral Capillary Column (e.g., cyclodextrin-based) |
| Typical Resolution (Rs) | 1.5 - 2.5 | > 2.0 | > 2.0 |
| Selectivity (α) | 1.2 - 1.5 | > 1.3 | > 1.3 |
| Typical Run Time | 15 - 30 min | 10 - 20 min | 10 - 25 min |
| Limit of Detection (LOD) | ~1 µg/mL (UV at 210 nm) | < 0.1 µg/mL (UV/Fluorescence) | < 0.1 µg/mL (FID/MS) |
| Sample Preparation | Simple dissolution | Derivatization required | Derivatization required |
| Advantages | Direct analysis, simpler sample prep | Higher sensitivity, uses standard columns | High resolution, suitable for volatile compounds |
| Disadvantages | Lower sensitivity, requires specialized chiral columns | Derivatization adds complexity | Requires derivatization, analyte must be volatile |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This method directly separates the enantiomers of this compound using a chiral stationary phase (CSP).
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.[7]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
2. HPLC System and Conditions:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropyl Alcohol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
3. System Suitability Test:
-
Prepare a racemic standard of this compound at 1 mg/mL.
-
Inject the racemic standard six times.
-
Calculate Rs, %RSD, T, and N, and verify they meet the criteria in Table 1.
4. Analysis:
-
Inject the prepared sample.
-
Identify the enantiomer peaks based on the retention times of reference standards.
-
Quantify the enantiomers by comparing their peak areas to a calibration curve.
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[7]
1. Derivatization:
-
In a suitable vial, dissolve 1 mg of the this compound sample in 500 µL of a dry, aprotic solvent (e.g., acetonitrile).
-
Add 1.2 equivalents of a chiral derivatizing agent (e.g., (S)-(-)-α-phenylethylamine).[7]
-
Add a coupling agent (e.g., a carbodiimide).
-
Allow the reaction to proceed at room temperature for 1-2 hours.[7]
-
Dilute the resulting solution to a suitable concentration with the mobile phase.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a suitable wavelength for the chromophore of the derivatizing agent)
3. System Suitability Test:
-
Derivatize a racemic standard of this compound.
-
Inject the derivatized racemic standard six times.
-
Calculate Rs, %RSD, T, and N for the diastereomer peaks and verify they meet the acceptance criteria.
4. Analysis:
-
Inject the derivatized sample.
-
The two diastereomers will be separated.
-
Quantify the amount of each enantiomer based on the peak area of the corresponding diastereomer.
Visualizing Workflows
To better illustrate the logical flow of the analytical processes, the following diagrams are provided.
Caption: Workflow for System Suitability Testing (SST).
Caption: Comparison of Direct and Indirect Chiral HPLC Workflows.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Interpreting Mass Spectrometry Fragmentation Patterns: A Comparative Guide to 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 2,3-dimethylbutanoic acid and its structural isomers. Understanding these patterns is crucial for the accurate identification and characterization of this molecule in complex matrices, a common challenge in metabolomics and pharmaceutical development. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid in the interpretation of mass spectra.
Mass Spectral Data Comparison
The electron ionization mass spectrometry (EI-MS) data for this compound is not widely available in public spectral libraries. Therefore, a predicted fragmentation pattern based on established principles of mass spectrometry for branched carboxylic acids is presented below, alongside the experimentally determined spectra of its isomers, 2,2-dimethylbutanoic acid and 3,3-dimethylbutanoic acid, for comparative analysis. The molecular weight of all three isomers is 116.16 g/mol .[1][2][3][4]
| m/z | Predicted Relative Intensity for this compound | Ion Identity (this compound) | Observed Relative Intensity for 2,2-Dimethylbutanoic Acid | Observed Relative Intensity for 3,3-Dimethylbutanoic Acid |
| 116 | Low | [M]+• | Not Observed | 1 |
| 101 | Moderate | [M-CH₃]+ | 1 | 2 |
| 99 | Low | [M-OH]+ | Not Observed | Not Observed |
| 88 | Moderate to High | [M-C₂H₄]+ (McLafferty) | 8 | 1 |
| 73 | High | [M-COOH]+ / [(CH₃)₂CHCO]+ | 100 | 100 |
| 71 | Moderate | [M-COOH-H₂]+ | 10 | 25 |
| 57 | High | [(CH₃)₃C]+ | 25 | 85 |
| 45 | Moderate | [COOH]+ | 5 | 10 |
| 43 | Moderate to High | [CH(CH₃)₂]+ | 20 | 30 |
| 41 | Moderate | [C₃H₅]+ | 22 | 45 |
Data for 2,2-dimethylbutanoic acid and 3,3-dimethylbutanoic acid are derived from the NIST Mass Spectrometry Data Center.
Fragmentation Pathways and Interpretation
The fragmentation of short-chain carboxylic acids in EI-MS is driven by several key processes, including alpha-cleavage, McLafferty rearrangement, and cleavage at branched points.[5][6]
For This compound , the following fragmentation pathways are predicted:
-
Alpha-cleavage: Loss of the carboxyl group ([M-COOH]+) is expected to be a significant fragmentation, leading to a prominent peak at m/z 71.
-
Loss of a methyl group: Cleavage of a methyl group from the branched structure would result in a fragment at m/z 101 ([M-CH₃]+).
-
McLafferty Rearrangement: For carboxylic acids with a gamma-hydrogen, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation. In this compound, this would result in a fragment at m/z 88.[5][6]
-
Cleavage at the branch point: The bond between the two substituted carbons is a likely point of cleavage, which could lead to various smaller fragments. The formation of an isopropyl cation ([CH(CH₃)₂]+) would produce a peak at m/z 43.
Comparison with Isomers:
-
2,2-Dimethylbutanoic Acid: The mass spectrum of this isomer is dominated by a base peak at m/z 73, corresponding to the loss of a propyl group. The molecular ion is not observed, indicating its instability.
-
3,3-Dimethylbutanoic Acid: This isomer also shows a base peak at m/z 73. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([(CH₃)₃C]+), is a key feature of its spectrum.
Experimental Protocols
Direct analysis of underivatized this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its polarity. Derivatization is often employed to improve chromatographic performance and sensitivity.
Protocol 1: GC-MS Analysis of Underivatized this compound
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MSD or equivalent.
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for the analysis of underivatized carboxylic acids.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-250.
-
Solvent Delay: 3 minutes.
-
Protocol 2: GC-MS Analysis following TMS Derivatization
For enhanced volatility and thermal stability, derivatization to a trimethylsilyl (TMS) ester is a common approach.[7]
-
Derivatization:
-
To a dried sample (1-5 mg), add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a catalyst such as pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
-
GC-MS System: As described in Protocol 1.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection and Oven Program: Similar to Protocol 1, can be optimized for the TMS derivative.
-
Expected Fragments for TMS-derivatized this compound:
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz (DOT language), illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Predicted EI fragmentation of this compound.
The logical workflow for identifying this compound using mass spectrometry is outlined below.
Workflow for MS-based identification.
References
- 1. This compound | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14287-61-7 | Benchchem [benchchem.com]
- 3. This compound, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbutanoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethylbutanoic acid, a corrosive and irritating chemical. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. All procedures should be conducted in accordance with institutional and local regulations.
I. Understanding the Hazards
This compound presents several hazards that necessitate careful handling during disposal.[1][2] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] In addition, it is harmful if swallowed and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
II. Essential Safety and Hazard Information
A summary of critical safety data for this compound is provided in the table below. This information has been compiled from various safety data sheets.
| Parameter | Value | Source |
| Molecular Formula | C6H12O2 | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Primary Hazards | Corrosive, Irritant | PubChem[1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | PubChem[1][2] |
| Signal Word | Danger | Fisher Scientific[3] |
III. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber) and wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[3]
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be handled by an approved waste disposal plant.[3][4] The following steps outline the process for preparing the chemical waste for collection.
-
Consult Your Institution's EHS Department: Before beginning any disposal procedure, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines that are in compliance with local and national regulations.
-
Segregate the Waste: Do not mix this compound with other waste streams. Keep it in its original or a clearly labeled, compatible container. The container must be in good condition and securely sealed.
-
Label the Waste Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the approximate quantity and any other information required by your institution.
-
Store the Waste Safely: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.
Note on Neutralization: While neutralization is a common step for acidic waste, the GHS hazards associated with this compound (corrosive, irritant) mean that any attempt at neutralization should only be performed by trained personnel following a specific, validated protocol, and with the explicit approval of your EHS department.
V. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as described in Section III.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or acid binder to contain the spill.[3]
-
Collect the Absorbed Material: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the Area: Clean the spill area thoroughly with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleaning run-off to enter drains or waterways.
VI. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dimethylbutanoic Acid
Essential guidance for the safe handling, use, and disposal of 2,3-Dimethylbutanoic acid is critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This document provides immediate, procedural, and logistical information tailored for researchers, scientists, and drug development professionals.
This compound is a corrosive chemical that poses significant health risks upon exposure. It is harmful if swallowed, causes severe skin burns and eye damage, and can lead to respiratory irritation. Adherence to strict safety protocols is paramount to mitigate these hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, providing a quick reference for laboratory personnel.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes and fumes, preventing severe eye damage. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against direct contact that can cause severe skin burns. Always inspect gloves for integrity before use. |
| Body | Knee-length, buttoned laboratory coat | Protects skin and personal clothing from accidental spills and contamination. |
| Feet | Closed-toe shoes | Shields feet from potential spills. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of corrosive and irritating vapors. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound is crucial for minimizing the risk of exposure and ensuring experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Clearly label all containers with the chemical name and hazard symbols.
2. Donning Personal Protective Equipment:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves (nitrile or neoprene).
-
Wear a full-face shield over the goggles for added protection.
3. Handling and Dispensing:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When transferring the acid, do so slowly and carefully to avoid splashing.
-
If diluting, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Keep containers of this compound tightly sealed when not in use.
4. Post-Handling:
-
Decontaminate the work surface within the fume hood after use.
-
Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove lab coat and store it in a designated area.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with safety regulations. The primary method for disposal of this corrosive waste is through neutralization.
1. Preparation for Neutralization:
-
Perform the neutralization procedure within a chemical fume hood.
-
Wear all the personal protective equipment as outlined in the handling protocol.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.
2. Neutralization Procedure:
-
Slowly and carefully add the this compound waste to the basic solution while stirring continuously.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the acid waste until the pH of the solution is between 6.0 and 8.0.
-
Be aware that the neutralization reaction may generate heat. Proceed slowly and allow the solution to cool if necessary.
3. Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
For larger quantities or if unsure, the neutralized waste should be collected in a properly labeled hazardous waste container for pickup by EHS.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling and disposal of this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Step-by-Step Workflow for the Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
